2-Naphthalenol, 1-butyl-
Description
BenchChem offers high-quality 2-Naphthalenol, 1-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenol, 1-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50882-63-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)15/h4-6,8-10,15H,2-3,7H2,1H3 |
InChI Key |
KQSCEHWWIUIFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-butyl-2-naphthalenol, these properties are largely dictated by the interplay between the hydrophobic butyl chain and the polar hydroxyl group on the naphthalene scaffold.
Quantitative Data Summary
The following table summarizes the estimated physicochemical properties of 1-butyl-2-naphthalenol. These values are derived from data for 2-naphthol and 1-butylnaphthalene and should be confirmed by experimental analysis.
| Property | Estimated Value | Basis for Estimation & Notes |
| Molecular Formula | C₁₄H₁₆O | - |
| Molecular Weight | 200.28 g/mol | - |
| Melting Point | 50-60 °C | The butyl chain is expected to lower the melting point compared to 2-naphthol (121-123 °C) due to disruption of crystal packing. |
| Boiling Point | > 300 °C | The addition of a butyl group will significantly increase the boiling point compared to 2-naphthol (285-286 °C). |
| Water Solubility | Low | The hydrophobic butyl group will decrease water solubility compared to 2-naphthol (1 g/L). Expected to be in the mg/L range. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 | Increased hydrophobicity due to the butyl chain will lead to a higher logP value compared to 2-naphthol (~2.8). |
| pKa (Acid Dissociation Constant) | ~10 | The phenolic proton's acidity is expected to be similar to that of 2-naphthol (pKa ≈ 9.5), with minor influence from the alkyl substituent.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline methodologies for the synthesis of 1-butyl-2-naphthalenol and the determination of its key physicochemical properties.
Synthesis of 1-Butyl-2-Naphthalenol
A plausible synthetic route to 1-butyl-2-naphthalenol is a two-step process involving Friedel-Crafts acylation of 2-naphthol followed by a Clemmensen reduction.[2][3][4][5]
Step 1: Friedel-Crafts Acylation of 2-Naphthol
This reaction introduces a butyryl group at the 1-position of the 2-naphthol ring.
-
Materials: 2-Naphthol, Butyryl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 2-naphthol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add butyryl chloride dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-butyryl-2-naphthol.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Clemmensen Reduction of 1-Butyryl-2-Naphthol
This step reduces the ketone to an alkane, yielding the final product.[2][3][4][5]
-
Materials: 1-Butyryl-2-naphthol, Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl), Toluene.
-
Procedure:
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by washing with water.
-
In a round-bottom flask equipped with a reflux condenser, add the purified 1-butyryl-2-naphthol, zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and decant the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-butyl-2-naphthalenol by column chromatography or recrystallization.
-
Determination of Physicochemical Properties
2.2.1. Melting Point Determination [6][7][8]
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the purified 1-butyl-2-naphthalenol.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is T₁-T₂.
-
2.2.2. Boiling Point Determination [9][10][11][12][13]
-
Apparatus: Thiele tube or micro boiling point apparatus, thermometer, small test tube, capillary tube.
-
Procedure (Micro method):
-
Place a few drops of 1-butyl-2-naphthalenol into a small test tube.
-
Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil in a Thiele tube).
-
Heat the bath slowly.
-
Observe a stream of bubbles emerging from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
2.2.3. Solubility Determination [14][15][16][17][18]
-
Solvents: Water, Ethanol, Diethyl ether, 5% aq. NaOH, 5% aq. HCl.
-
Procedure:
-
Add approximately 10 mg of 1-butyl-2-naphthalenol to 1 mL of the solvent in a test tube.
-
Shake the tube vigorously for 1-2 minutes at room temperature.
-
Observe whether the solid dissolves completely, partially, or remains insoluble.
-
For solubility in aqueous acid and base, observe any color change or evolution of gas.
-
2.2.4. pKa Determination [19][20][21]
-
Method: Potentiometric titration or UV-Vis spectrophotometry.
-
Procedure (Potentiometric Titration):
-
Dissolve a known amount of 1-butyl-2-naphthalenol in a suitable solvent mixture (e.g., ethanol-water).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of base added.
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
Biological Activity and Signaling Pathways
Naphthol derivatives have been reported to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects.[22][23][24][25]
Potential Antioxidant Mechanism
Phenolic compounds, like 1-butyl-2-naphthalenol, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[26][27][28][29][30] This process can interrupt radical chain reactions, thereby protecting cells from oxidative damage.
Caption: Antioxidant mechanism of 1-butyl-2-naphthalenol.
Potential Enzyme Inhibition
Derivatives of naphthol have shown inhibitory activity against various enzymes, such as acetylcholinesterase and carbonic anhydrase.[22][23][31] The specific interactions would depend on the enzyme's active site and the structure of the inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. saltise.ca [saltise.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 28. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 29. jscholarpublishers.com [jscholarpublishers.com]
- 30. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Butyl-2-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-naphthalenol is a derivative of 2-naphthol, featuring a butyl group at the C-1 position of the naphthalene ring. This substitution is expected to significantly influence its physicochemical properties, particularly its solubility and stability, compared to the parent compound. The increased lipophilicity imparted by the butyl group suggests lower aqueous solubility and higher solubility in organic solvents. The phenolic hydroxyl group remains a key determinant of its chemical reactivity and stability. This guide provides a comprehensive overview of the anticipated solubility and stability profile of 1-butyl-2-naphthalenol, along with detailed experimental protocols for their determination.
Predicted Physicochemical Properties
The introduction of a butyl group to the 2-naphthol scaffold is anticipated to alter its properties as follows:
-
Increased Lipophilicity: The nonpolar butyl chain will increase the compound's affinity for nonpolar environments.
-
Reduced Aqueous Solubility: The increased hydrophobic character will lead to a decrease in solubility in aqueous solutions.
-
Enhanced Solubility in Organic Solvents: Solubility in hydrocarbons, ethers, and chlorinated solvents is expected to be greater than that of 2-naphthol.
-
Potential for Altered Stability: While the naphthalene core is stable, the phenolic hydroxyl group is susceptible to oxidation. The steric hindrance from the adjacent butyl group may influence this reactivity.
Solubility Profile
The solubility of 1-butyl-2-naphthalenol is a critical parameter for its handling, formulation, and biological assessment. Based on the properties of related compounds, a qualitative and estimated quantitative solubility profile is presented below.
Table 1: Predicted Solubility of 1-Butyl-2-Naphthalenol in Various Solvents at 25°C
| Solvent | Predicted Solubility | Estimated Quantitative Value |
| Water | Very Low | < 0.1 g/L |
| Ethanol | Soluble | > 50 g/L |
| Methanol | Soluble | > 50 g/L |
| Acetone | Very Soluble | > 100 g/L |
| Dichloromethane | Very Soluble | > 100 g/L |
| Toluene | Very Soluble | > 100 g/L |
| Hexane | Moderately Soluble | 10 - 50 g/L |
Note: These values are estimations and require experimental verification.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of 1-butyl-2-naphthalenol in a specific solvent at a controlled temperature.
Materials:
-
1-Butyl-2-naphthalenol (solid)
-
Selected solvent of interest
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 1-butyl-2-naphthalenol to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the flask for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid precipitation.
-
Centrifuge the collected sample to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the clear supernatant with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of 1-butyl-2-naphthalenol.
-
Prepare a calibration curve using standard solutions of 1-butyl-2-naphthalenol of known concentrations.
-
-
Calculation:
-
Calculate the solubility of 1-butyl-2-naphthalenol in the solvent using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
Stability Profile
The stability of 1-butyl-2-naphthalenol is crucial for its storage, handling, and the shelf-life of any formulated products. Phenolic compounds are known to be susceptible to oxidative degradation, which can be influenced by light, heat, and the presence of metal ions. Alkylated naphthalenes, however, are known for their excellent thermal and oxidative stability.[1][2][3][4][5]
Table 2: Predicted Stability of 1-Butyl-2-Naphthalenol under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Solid State (Room Temperature, Protected from Light) | Stable | Minimal degradation expected. |
| Aqueous Solution (Neutral pH) | Moderate | Oxidation products (quinones, polymeric materials). |
| Acidic Conditions (Aqueous) | Relatively Stable | Minimal degradation. |
| Alkaline Conditions (Aqueous) | Less Stable | Increased rate of oxidation due to phenoxide formation. |
| Oxidative Stress (e.g., H₂O₂) | Unstable | Rapid formation of quinones and other oxidation products.[6][7][8] |
| Photostability (UV/Vis Light Exposure) | Potentially Unstable | Photo-oxidation products.[9] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11][12][13] These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the degradation of 1-butyl-2-naphthalenol under various stress conditions.
Materials:
-
1-Butyl-2-naphthalenol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-butyl-2-naphthalenol in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.
-
The peak purity of the parent compound should be monitored using a PDA detector.
-
-
Data Evaluation:
-
Determine the percentage of degradation of 1-butyl-2-naphthalenol under each stress condition.
-
Identify and characterize the major degradation products using mass spectrometry data.
-
Propose degradation pathways based on the identified products.
-
Logical Flow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Hypothetical Signaling Pathway: Antioxidant Activity
Substituted naphthols have been investigated for their antioxidant properties.[14] The phenolic hydroxyl group can act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity could be relevant in a biological context, potentially mitigating cellular damage caused by oxidative stress.
Hypothetical Antioxidant Signaling Pathway
Caption: Hypothetical antioxidant mechanism.
In this proposed pathway, 1-butyl-2-naphthalenol donates a hydrogen atom from its hydroxyl group to a reactive oxygen species, neutralizing it and forming a relatively stable naphthoxyl radical. This action helps to prevent cellular damage.
Conclusion
While direct experimental data for 1-butyl-2-naphthalenol is lacking, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the well-established properties of related alkylated naphthalenes and phenolic compounds. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. Further research into the biological activities of 1-butyl-2-naphthalenol, particularly its potential antioxidant effects, is warranted.
References
- 1. hansonchemicals.com [hansonchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. support.newgatesimms.com [support.newgatesimms.com]
- 5. Alkylated naphthalene | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the oxidation of alkyl substituted phenols and naphthols with tBuOOH in the presence of supported iron phthalocyanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photo-oxidation of alkylbenzenes initiated by 1-naphthol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. Forced degradation study: Significance and symbolism [wisdomlib.org]
- 12. sgs.com [sgs.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Crystal Structure of 1-Butyl-2-Naphthalenol: A Review of Available Crystallographic Data
An exhaustive search of crystallographic databases and scientific literature did not yield a determined crystal structure for 1-butyl-2-naphthalenol. Therefore, a detailed technical guide on its specific crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.
However, this whitepaper presents a comprehensive analysis of a closely related compound, 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol , for which crystallographic data is available. This information may be of significant interest to researchers, scientists, and drug development professionals working with similar molecular scaffolds. The following sections detail the crystallographic data, synthesis, and a workflow diagram for this related compound.
Crystallographic Data Summary for 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol
The crystal structure of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₂₁H₂₃NO |
| Molecular Weight | 305.40 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.842 (7) |
| b (Å) | 16.651 (7) |
| c (Å) | 9.787 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1766.9 (17) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption Coefficient (mm⁻¹) | 0.07 |
Table 1: Crystallographic data for 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol.[1]
In the determined structure, an intramolecular O—H⋯N hydrogen bond helps to stabilize the molecular conformation. The crystal packing is characterized by the formation of helical chains of molecules linked by C—H⋯O hydrogen bonds.[1]
Experimental Protocols
The synthesis and crystallization of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol was achieved through a one-pot, three-component condensation reaction.[1]
Synthesis of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol:
A mixture of 2-naphthol, benzaldehyde, and butan-1-amine is heated under solvent-free conditions. The reaction proceeds to yield the title compound. Single crystals suitable for X-ray diffraction can be obtained through recrystallization of the crude product.[1]
Crystal Structure Determination:
A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at 293 K using Mo Kα radiation. The structure was solved and refined using standard crystallographic software packages. Hydrogen atoms bonded to oxygen were located in a difference map and refined with distance restraints, while other hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Experimental Workflow
The logical flow of the synthesis and structural determination of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol is depicted in the following diagram.
Signaling Pathways
No information regarding the interaction of 1-butyl-2-naphthalenol or 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol with any biological signaling pathways was identified in the conducted literature search. Therefore, a diagrammatic representation of signaling pathways cannot be provided.
References
Quantum Chemical Calculations for 1-Butyl-2-Naphthalenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Naphthol and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant and anticancer properties.[1][2] Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective approach to investigate the electronic properties and reactivity of these molecules at the atomic level.[3][4] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic distributions, and spectroscopic properties, providing insights that are complementary to experimental studies.[5] This guide focuses on the theoretical evaluation of 1-butyl-2-naphthalenol, a lipophilic derivative of 2-naphthol, and outlines the computational strategies to assess its potential as an antioxidant.
Computational Methodology
The following section details a typical computational protocol for performing quantum chemical calculations on 1-butyl-2-naphthalenol. These methods are based on common practices reported for similar aromatic and phenolic compounds.[5][6]
Molecular Structure and Optimization
The initial 3D structure of 1-butyl-2-naphthalenol would be constructed using a molecular builder and subjected to a full geometry optimization without any symmetry constraints. This is a crucial step to find the most stable conformation of the molecule on the potential energy surface.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.[5][7]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for systems with heteroatoms and potential non-covalent interactions.[6]
-
Solvation Model: To simulate a more realistic biological environment, the calculations can be performed in a solvent continuum using the Polarizable Continuum Model (PCM), with water or ethanol as the solvent.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Protocol:
-
The energies of the HOMO and LUMO orbitals are obtained from the output of the optimized geometry calculation.
-
The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO
-
Visualization of the HOMO and LUMO electron density distributions can be generated to identify the regions of the molecule involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution around a molecule and is useful for predicting sites for electrophilic and nucleophilic attack.
Protocol:
-
The MEP is calculated on the optimized molecular surface.
-
The potential is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
Predicted Quantum Chemical Data
The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are illustrative and based on trends observed for related naphthalenol derivatives.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Angstroms/Degrees) |
| Bond Length | C1-C2 | ~1.37 Å |
| C2-O | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C1-C(butyl) | ~1.51 Å | |
| Bond Angle | C1-C2-C3 | ~120° |
| C2-O-H | ~109° | |
| Dihedral Angle | C1-C2-O-H | ~0° or ~180° |
Table 2: Frontier Molecular Orbital Energies and Related Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy (EHOMO) | -5.5 to -6.0 |
| LUMO Energy (ELUMO) | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
| Ionization Potential (I ≈ -EHOMO) | 5.5 to 6.0 |
| Electron Affinity (A ≈ -ELUMO) | 0.5 to 1.0 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the computational workflow and a conceptual signaling pathway where an antioxidant like 1-butyl-2-naphthalenol might play a role.
Caption: A flowchart of the computational workflow for 1-butyl-2-naphthalenol.
Caption: A diagram of a conceptual antioxidant signaling pathway.
Conclusion
This technical guide has outlined a comprehensive computational approach for the quantum chemical characterization of 1-butyl-2-naphthalenol. By leveraging Density Functional Theory, it is possible to obtain detailed insights into the molecule's electronic structure, which are fundamental for understanding its reactivity and potential as an antioxidant. The presented methodologies and expected data provide a solid foundation for researchers and scientists in the field of drug development to further investigate the therapeutic potential of this and related naphthalenol derivatives. The synergy between computational predictions and experimental validations will be crucial in accelerating the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Thermal Decomposition of 1-Butyl-2-Naphthalenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal decomposition of 1-butyl-2-naphthalenol. Due to the absence of specific literature on this compound, this guide synthesizes information from analogous chemical structures, including alkylated phenols, naphthalenols, and phenolic resins, to propose likely decomposition pathways and products. Detailed experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided to facilitate further research. This document aims to serve as a foundational resource for scientists investigating the thermal stability and degradation of substituted naphthalenols, particularly in the context of drug development and materials science.
Introduction
1-Butyl-2-naphthalenol is a substituted aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its thermal stability and decomposition behavior is crucial for safe handling, storage, and processing, as well as for predicting its environmental fate. Thermal decomposition involves the breakdown of a compound at elevated temperatures, leading to the formation of smaller, often more volatile, molecules. The specific products and reaction pathways are dictated by the compound's chemical structure, particularly the bond dissociation energies of its constituent bonds.
This guide will explore the predicted thermal decomposition of 1-butyl-2-naphthalenol by drawing parallels with the known decomposition mechanisms of structurally related compounds.
Predicted Thermal Decomposition Pathways
The thermal decomposition of 1-butyl-2-naphthalenol is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The primary decomposition pathways are expected to involve the cleavage of the C-C bond between the naphthalene ring and the butyl group, and the C-C bonds within the butyl group itself.
A proposed logical workflow for the initial decomposition steps is illustrated below:
Caption: Initial decomposition steps of 1-butyl-2-naphthalenol.
Primary Decomposition Products
Based on studies of alkylated phenols, the primary decomposition products of 1-butyl-2-naphthalenol are likely to include:
-
2-Naphthol: Formed via dealkylation, where the butyl group is eliminated as butene.
-
Butene (isomers): A primary product from the cleavage of the aryl-alkyl C-C bond.
-
Naphthalene: Resulting from the dehydroxylation of 2-naphthol at higher temperatures.
-
Smaller Hydrocarbons: Arising from the fragmentation of the butyl radical (e.g., methane, ethane, propene).
Secondary Decomposition and Char Formation
At higher temperatures, the primary decomposition products can undergo further reactions, leading to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and eventually a carbonaceous char. The naphthoxy radical can also polymerize to form higher molecular weight species.
The logical relationship for the formation of secondary products and char is depicted in the following diagram:
Caption: Secondary decomposition and char formation pathways.
Quantitative Data from Analogous Compounds
While specific quantitative data for 1-butyl-2-naphthalenol is unavailable, the following tables summarize typical thermal decomposition data for related compounds, which can serve as a benchmark for future experimental work.
Table 1: Thermogravimetric Analysis (TGA) Data for Related Phenolic Compounds
| Compound | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition Rate (°C) | Residue at 800 °C (%) | Reference |
| Phenolic Resin | 200 - 550 | ~450 | 40 - 60 | [1] |
| Butylated Hydroxytoluene (BHT) | ~150 | ~250 | < 5 | [2] |
| 1-Nitroso-2-naphthol | 129 - 156 | Varies with heating rate | Not specified | [3][4] |
Table 2: Differential Scanning Calorimetry (DSC) Data for Phenolic Resins
| Resin Type | Peak Exotherm Temperature (°C) | Enthalpy of Cure (J/g) | Reference |
| Phenol-Formaldehyde (Resol) | 98 - 151 | 100 - 200 | [5][6] |
| Phenol-Formaldehyde (Novolac) | 130 - 180 | 80 - 150 | [6] |
Experimental Protocols
To facilitate the investigation of the thermal decomposition of 1-butyl-2-naphthalenol, detailed methodologies for the key analytical techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-butyl-2-naphthalenol into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10, 20, or 30 °C/min). Multiple heating rates can be used to determine kinetic parameters.
-
Data Acquisition: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset decomposition temperature, peak decomposition temperatures, and the percentage of residual mass.
-
A general workflow for a TGA experiment is as follows:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-butyl-2-naphthalenol into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to a temperature above the expected decomposition range (e.g., 400-500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event by integrating the peak area.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis tube or onto a filament.
-
Pyrolysis Conditions:
-
Temperature: Perform pyrolysis at a series of fixed temperatures (e.g., 300, 400, 500, 600, 700 °C) to observe the evolution of different products with temperature. A rapid heating rate is typically used.
-
Atmosphere: Inert (e.g., helium).
-
-
GC-MS Conditions:
-
Injector: The pyrolyzer is directly interfaced with the GC inlet.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating a wide range of organic compounds.
-
Oven Temperature Program: A temperature ramp (e.g., from 40 °C to 300 °C at 10 °C/min) is used to elute the decomposition products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the individual peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a mass spectral library (e.g., NIST) to identify the decomposition products.
-
An experimental workflow for Py-GC-MS is outlined below:
Caption: Experimental workflow for Py-GC-MS analysis.
Conclusion
This technical guide provides a theoretical framework for understanding the thermal decomposition of 1-butyl-2-naphthalenol based on the established chemistry of related compounds. The proposed decomposition pathways, predicted products, and tabulated data from analogous systems offer a starting point for experimental investigation. The detailed experimental protocols for TGA, DSC, and Py-GC-MS are intended to equip researchers with the necessary tools to elucidate the precise thermal behavior of this compound. Further empirical studies are essential to validate these predictions and to fully characterize the thermal stability and decomposition kinetics of 1-butyl-2-naphthalenol. Such knowledge is critical for its safe and effective application in scientific research and industrial processes.
References
An In-Depth Technical Guide to the Preparation of 1-Butyl-2-Naphthalenol Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-butyl-2-naphthalenol and its derivatives, compounds of significant interest in medicinal chemistry. The document details synthetic methodologies, experimental protocols, and explores the biological activities of these compounds, with a focus on their potential as anticancer agents through the inhibition of key cell cycle regulators.
Synthesis of 1-Butyl-2-Naphthalenol and its Derivatives
The introduction of a butyl group at the C1 position of 2-naphthol is a key synthetic step in the creation of this class of compounds. The primary method for achieving this is through the Friedel-Crafts alkylation of 2-naphthol (also known as β-naphthol). This electrophilic aromatic substitution reaction can be performed using various alkylating agents and catalysts.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of 2-naphthol with a butylating agent, such as 1-butanol or a butyl halide, in the presence of a Lewis or Brønsted acid catalyst, is a common approach. The reaction proceeds via the formation of a butyl carbocation (or a related electrophilic species) which then attacks the electron-rich naphthalene ring. The hydroxyl group of 2-naphthol is an ortho-, para-director, leading to substitution at the C1 (ortho) and C3 (ortho) positions. Steric hindrance generally favors substitution at the C1 position.
A related procedure for the tert-butylation of 2-naphthol has been reported, which can be adapted for n-butylation.[1] This involves reacting 2-naphthol with a tert-butyl halide in the presence of aluminum chloride.[1] Alternative methods for the alkylation of naphthols include the use of isobutylene or tert-butanol in the presence of a protic acid.
Table 1: Summary of Friedel-Crafts Alkylation Conditions for Naphthols
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-2-methylpropane | Aluminum Chloride | Dichloromethane | 40 | 6 | 12 | [1] |
| Isobutylene | Triflic Acid | Dichloromethane | - | - | 5 (for di-tert-butylation of naphthalenediol) | |
| t-Butanol | Trifluoroacetic Acid | - | 60 | 4 | 12 (for di-tert-butylation of naphthalenediol) |
Synthesis of Aminobenzylnaphthol Derivatives via the Betti Reaction
A significant class of 1-substituted-2-naphthol derivatives are the aminobenzylnaphthols, synthesized through the Betti reaction. This one-pot multicomponent reaction involves the condensation of 2-naphthol, an aldehyde, and an amine. This versatile reaction allows for the introduction of a wide range of substituents at the C1 position, attached via an aminobenzyl moiety.
The general procedure for the Betti reaction involves mixing 2-naphthol, an aldehyde, and an amine, often without a solvent and with gentle heating. This green synthetic approach can lead to the formation of chiral centers, and the diastereoselectivity can be influenced by the choice of chiral amines.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of 2-Naphthol (Adapted for n-Butylation)
This protocol is adapted from the synthesis of 6-(tert-butyl)naphthalen-2-ol and provides a starting point for the synthesis of 1-butyl-2-naphthalenol.[1] Optimization of reaction conditions may be necessary.
Materials:
-
2-Naphthol
-
1-Chlorobutane (or 1-bromobutane)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
5% Aqueous sodium hydroxide solution
-
Chloroform
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane.
-
Add 1-chlorobutane (2.1 eq) to the solution.
-
Carefully add anhydrous aluminum chloride (0.08 eq) in portions while stirring.
-
Heat the reaction mixture to 40 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a 5% aqueous sodium hydroxide solution and stir at 80 °C for 2 hours.
-
Filter the mixture to collect the solid product.
-
Dissolve the collected solid in chloroform and slowly add hydrochloric acid dropwise. Stir for 1 hour at room temperature.
-
Add water and perform a liquid-liquid extraction with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-butyl-2-naphthalenol.
General Protocol for the Betti Reaction
This protocol provides a general method for the synthesis of 1-(aminobenzyl)-2-naphthol derivatives.
Materials:
-
2-Naphthol
-
Aromatic or aliphatic aldehyde
-
Primary or secondary amine
-
Ethanol (optional, for purification)
Procedure:
-
In a reaction vial, combine 2-naphthol (1.0 eq), the desired aldehyde (1.0 eq), and the amine (1.0 eq).
-
Heat the mixture, with stirring, to 60-80 °C for a period of 2 to 24 hours. The reaction can often be performed neat (without solvent).
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product may solidify upon cooling.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.
Biological Activity and Signaling Pathways
Derivatives of 1-butyl-2-naphthalenol have shown promise as anticancer agents, with a key mechanism of action being the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a critical enzyme in the regulation of the cell cycle, particularly the transitions from G1 to S phase and from G2 to M phase.[2] Overexpression of CDK2 is observed in many types of cancer.[3]
The inhibition of CDK2 by naphthol derivatives leads to cell cycle arrest, preventing cancer cell proliferation.[2] This targeted inhibition makes these compounds attractive candidates for further drug development.
Below is a diagram illustrating the experimental workflow for the synthesis of 1-butyl-2-naphthalenol via Friedel-Crafts alkylation.
Caption: Synthetic workflow for 1-butyl-2-naphthalenol.
The following diagram illustrates the signaling pathway of CDK2 inhibition by a 1-butyl-2-naphthalenol derivative, leading to cell cycle arrest.
Caption: CDK2 inhibition by a 1-butyl-2-naphthalenol derivative.
Conclusion
The synthesis of 1-butyl-2-naphthalenol derivatives represents a promising avenue for the development of novel therapeutic agents. The accessibility of these compounds through established synthetic routes like the Friedel-Crafts alkylation and the Betti reaction, coupled with their potent and targeted biological activity as CDK2 inhibitors, underscores their potential in oncology drug discovery. Further research into the structure-activity relationships and optimization of these derivatives could lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. 6-(tert-Butyl)naphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5,6-Trisubstituted naphthostyrils as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Substituted 1-Butyl-2-Naphthalenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1-butyl-2-naphthalenol derivatives represent a class of synthetic organic compounds with potential therapeutic applications. This technical guide provides an overview of their synthesis, and explores their putative biological activities, including antimicrobial, antioxidant, and anticancer effects. Due to a lack of specific publicly available data on the biological activities of substituted 1-butyl-2-naphthalenol, this document outlines general methodologies and potential mechanisms of action based on related naphthalenol and naphthalene derivatives. Detailed experimental protocols for key biological assays are provided to guide future research in this area.
Synthesis of Substituted 1-Butyl-2-Naphthalenol
The synthesis of 1-butyl-2-naphthalenol derivatives can be approached through various organic synthesis strategies. A plausible method involves the electrophilic cyclization of appropriate precursors. One documented synthesis describes the formation of a related compound, 1-n-butyl-2-iodonaphthalene, from the reaction of 1-phenyl-3-octyn-2-ol with iodine, albeit in a modest yield of 35%. A higher yield of 75% was achieved using iodine monochloride (ICl) as the electrophile[1]. This suggests that the choice of electrophile is critical for optimizing the synthesis of such derivatives.
A general procedure for preparing the alkynol precursors involves the reaction of an acetylene with n-butyllithium, followed by the addition of an α-arylacetaldehyde or α-arylacetone[1]. Subsequent electrophilic cyclization would then yield the desired substituted naphthalene core. Further modifications to the butyl group or the naphthalene ring would require bespoke synthetic steps.
General Synthetic Workflow
References
Methodological & Application
Application Notes and Protocols: 1-Butyl-2-Naphthalenol as a Fluorescent Probe
Disclaimer: The following application notes and protocols are based on the well-established fluorescent properties of the parent compound, 2-naphthol, and its derivatives. As of the date of this document, specific published data on the use of 1-butyl-2-naphthalenol as a fluorescent probe is limited. Therefore, the information presented here is intended to be a prospective guide for researchers and scientists interested in exploring its potential applications. The provided quantitative data are estimations based on analogous compounds and should be experimentally verified.
Introduction
1-Butyl-2-naphthalenol is a derivative of 2-naphthol, a well-known fluorescent molecule. The introduction of a butyl group at the 1-position of the naphthalene ring is expected to enhance its hydrophobicity and potentially modulate its photophysical properties. These characteristics make 1-butyl-2-naphthalenol a promising candidate as a fluorescent probe for sensing changes in the microenvironment, such as polarity, and for studying molecular interactions in biological systems. Its increased lipophilicity may facilitate its partitioning into nonpolar environments like lipid membranes and hydrophobic pockets of proteins.
Potential Applications
Based on the behavior of similar naphthalenol derivatives, 1-butyl-2-naphthalenol could be utilized in a variety of applications, including:
-
Sensing Microenvironment Polarity: The fluorescence emission of naphthalenol compounds is often sensitive to the polarity of the solvent. This solvatochromic effect can be exploited to probe the local environment of lipid membranes, micelles, and the active sites of enzymes.
-
Monitoring Protein-Ligand Binding: Changes in the fluorescence intensity or emission wavelength of 1-butyl-2-naphthalenol upon binding to a protein can be used to study binding affinities and kinetics. The butyl group may promote binding to hydrophobic pockets in proteins.
-
Detection of Metal Ions: Naphthol derivatives have been shown to act as chemosensors for various metal ions. The hydroxyl group of 1-butyl-2-naphthalenol could potentially coordinate with metal ions, leading to a change in its fluorescence properties.[1][2][3]
Data Presentation
The following table summarizes the estimated photophysical properties of 1-butyl-2-naphthalenol in various solvents. These values are extrapolated from data for 2-naphthol and are intended as a starting point for experimental investigation.[4][5][6][7]
| Property | Cyclohexane (Nonpolar) | Dichloromethane (Polar Aprotic) | Methanol (Polar Protic) | Water (Polar Protic) |
| Excitation Max (λex) | ~330 nm | ~332 nm | ~331 nm | ~331 nm |
| Emission Max (λem) | ~345 nm | ~350 nm | ~354 nm | ~356 nm |
| Stokes Shift | ~15 nm | ~18 nm | ~23 nm | ~25 nm |
| Quantum Yield (Φf) | ~0.25 | ~0.20 | ~0.18 | ~0.15 |
| Fluorescence Lifetime (τ) | ~5 ns | ~4 ns | ~3.5 ns | ~3 ns |
Experimental Protocols
Protocol 1: Characterization of the Solvatochromic Properties of 1-Butyl-2-Naphthalenol
This protocol describes a method to determine the sensitivity of the fluorescence emission of 1-butyl-2-naphthalenol to solvent polarity.
Materials:
-
1-butyl-2-naphthalenol
-
A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 1-butyl-2-naphthalenol in a non-polar solvent where it is highly soluble (e.g., cyclohexane).
-
Working Solution Preparation: Prepare a series of 10 µM working solutions of 1-butyl-2-naphthalenol in each of the selected solvents by diluting the stock solution.
-
Absorbance Measurement: Record the absorbance spectrum of each working solution to determine the absorption maximum (λmax).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum determined in the previous step.
-
Record the fluorescence emission spectrum for each solution.
-
Note the wavelength of maximum emission (λem) and the fluorescence intensity.
-
-
Data Analysis:
-
Plot the emission maximum (λem) as a function of the solvent polarity (e.g., using the Lippert-Mataga plot).
-
A significant shift in λem with increasing solvent polarity indicates a strong solvatochromic effect.[8]
-
Protocol 2: Monitoring Protein-Ligand Binding using 1-Butyl-2-Naphthalenol
This protocol outlines a general procedure for a fluorescence titration experiment to determine the binding affinity of 1-butyl-2-naphthalenol to a protein.
Materials:
-
1-butyl-2-naphthalenol
-
Purified protein of interest (e.g., Bovine Serum Albumin as a model)
-
Appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 1-butyl-2-naphthalenol in a suitable solvent (e.g., ethanol) and then dilute it in the buffer to a final concentration of 1-5 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid affecting the protein structure.
-
Prepare a stock solution of the protein in the same buffer.
-
-
Fluorescence Titration:
-
Place the 1-butyl-2-naphthalenol solution in the cuvette and record its initial fluorescence spectrum.
-
Make successive additions of small aliquots of the protein stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity (ΔF) as a function of the protein concentration.
-
Analyze the binding isotherm using an appropriate binding model (e.g., the Hill equation or a single-site binding model) to determine the dissociation constant (Kd).[9][10]
-
Mandatory Visualizations
Caption: Workflow for determining protein-ligand binding affinity using fluorescence titration.
Caption: Hypothetical use of 1-butyl-2-naphthalenol to probe ligand-induced conformational changes in a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. franklycaroline.com [franklycaroline.com]
- 6. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 7. franklycaroline.com [franklycaroline.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Butyl-2-Naphthalenol in the Synthesis of Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-naphthalenol, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a versatile building block in the synthesis of a variety of organic materials. Its unique structure, combining a bulky butyl group with a reactive hydroxyl group on a naphthyl core, imparts specific properties to the resulting materials, making them suitable for applications in drug development, organic electronics, and as antioxidants. The introduction of the butyl group at the C-1 position of 2-naphthol enhances its lipophilicity and can influence the electronic properties and solubility of the final products. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-butyl-2-naphthalenol in the development of advanced organic materials.
Applications in Organic Materials Synthesis
The strategic placement of the butyl group at the 1-position of 2-naphthol offers several advantages in the design of functional organic materials.
1. Intermediate for Biologically Active Molecules:
Naphthol derivatives are known to exhibit a wide range of biological activities. The introduction of an alkyl chain, such as a butyl group, can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, 1-alkyl-2-naphthols are precursors to various derivatives with potential therapeutic applications. For instance, they can be used in the synthesis of amidoalkyl naphthols, which have shown promising results as antiviral, antibacterial, and antifungal agents.[1]
2. Enhanced Antioxidant Properties:
The phenolic hydroxyl group in 1-butyl-2-naphthalenol is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Studies on related alkylated naphthols have demonstrated that the introduction of alkyl groups on the naphthalene ring can enhance their antioxidant potential. The position of the alkyl group significantly influences this activity. The antioxidant efficacy of 1-butyl-2-naphthalenol makes it a valuable additive for preventing oxidative degradation in organic materials, thereby extending their lifetime and performance.
3. Building Block for Organic Electronics:
The naphthalene core is a well-known chromophore and has been utilized in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The butyl group in 1-butyl-2-naphthalenol can improve the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques. Furthermore, the electronic properties of the naphthalene system can be fine-tuned by the introduction of substituents, making 1-butyl-2-naphthalenol an interesting candidate for the synthesis of novel semiconducting or light-emitting materials.
Experimental Protocols
The following protocols describe the synthesis of 1-butyl-2-naphthalenol via Friedel-Crafts alkylation and a general method for assessing its antioxidant activity.
Protocol 1: Synthesis of 1-Butyl-2-Naphthalenol via Friedel-Crafts Alkylation
This protocol is based on the general principles of Friedel-Crafts alkylation of naphthols, a common method for introducing alkyl groups onto an aromatic ring.
Materials:
-
2-Naphthol
-
n-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise while stirring. The mixture may become colored.
-
Alkylation: To the stirred mixture, add n-butanol (1.2 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add more dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 1-butyl-2-naphthalenol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: The yield can vary depending on the specific reaction conditions and catalyst used. Based on similar Friedel-Crafts alkylations of naphthols, yields in the range of 60-80% can be expected.
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol provides a general method to assess the antioxidant capacity of 1-butyl-2-naphthalenol. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging ability of a compound.[2]
Materials:
-
1-Butyl-2-naphthalenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of 1-butyl-2-naphthalenol in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a set of test tubes, add 2 mL of the DPPH solution to 2 mL of each concentration of the 1-butyl-2-naphthalenol solution.
-
Prepare a blank by mixing 2 mL of methanol with 2 mL of the DPPH solution.
-
Prepare a negative control by mixing 2 mL of the highest concentration of the test compound with 2 mL of methanol.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of 1-butyl-2-naphthalenol. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC₅₀ value indicates a higher antioxidant activity.
Data Presentation
Table 1: Synthesis of 1-Alkyl-2-Naphthols via Friedel-Crafts Alkylation
| Entry | Alkylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Allyl alcohol | p-TsOH | Dichloromethane | 2 | 92 | [3] |
| 2 | tert-Butanol | H₂SO₄ | - | - | - | This work (protocol) |
| 3 | n-Butanol | AlCl₃ | Dichloromethane | 12-24 | 60-80 (expected) | This work (protocol) |
Note: Data for entries 2 and 3 are based on general protocols and expected outcomes. Specific experimental data should be generated for precise values.
Table 2: Antioxidant Activity of Naphthol Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (µM) | Reference |
| 1-Naphthol | - | [4] |
| 2-Naphthol | - | [4] |
| 1-Butyl-2-naphthalenol | To be determined | This work (protocol) |
| Naphthalene-based chalcone 5 | 178 | [2] |
| Naphthalene-based chalcone 10 | 177 | [2] |
| Ascorbic Acid (Standard) | 148 | [2] |
Note: The IC₅₀ value for 1-butyl-2-naphthalenol is to be determined experimentally using the provided protocol. The data for other compounds are provided for comparison.
Visualizations
Synthesis of 1-Butyl-2-Naphthalenol
Caption: Friedel-Crafts alkylation of 2-naphthol.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Antioxidant Mechanism of 1-Butyl-2-Naphthalenol
Caption: Radical scavenging by hydrogen donation.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alkyl-Substituted Naphthols in Asymmetric Catalysis: A Focus on BINOL Derivatives
Introduction: While "1-butyl-2-naphthalenol" is not a commonly employed ligand in asymmetric catalysis, the broader class of molecules to which it belongs—chiral 1,1'-bi-2-naphthol (BINOL) derivatives—are cornerstones of modern stereoselective synthesis. The strategic placement of alkyl substituents on the BINOL scaffold is a key method for tuning the steric and electronic properties of these ligands, thereby influencing the efficiency and enantioselectivity of a wide array of catalytic transformations. These customized ligands are pivotal in the synthesis of chiral molecules, a critical aspect of drug development and materials science.
This document provides detailed application notes and protocols for the use of alkyl-substituted BINOL derivatives in asymmetric catalysis, with a particular focus on the enantioselective addition of organozinc reagents to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands and provides a reliable method for the synthesis of valuable chiral secondary alcohols.
Principle of Asymmetric Catalysis with Substituted BINOLs
The efficacy of BINOL-derived ligands in asymmetric catalysis stems from their C₂-symmetric, axially chiral structure. When complexed with a metal center (commonly titanium, zinc, or aluminum), the two naphthyl groups create a well-defined chiral environment. This chiral pocket dictates the facial selectivity of the approach of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Alkyl substituents on the BINOL framework, typically at the 3,3' or 6,6' positions, play a crucial role in enhancing the catalytic performance:
-
Steric Hindrance: Bulky alkyl groups can increase the rigidity of the catalyst, further restricting the possible modes of substrate binding and thereby enhancing enantioselectivity.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can influence the Lewis acidity of the metal center and, consequently, the reactivity of the catalyst.
-
Solubility: The introduction of alkyl groups can improve the solubility of the catalyst in organic solvents commonly used for these reactions.
Data Presentation: Enantioselective Alkylation of Aldehydes
The following tables summarize the performance of various alkyl-substituted BINOL ligands in the enantioselective addition of diethylzinc to aldehydes, a classic carbon-carbon bond-forming reaction.
Table 1: Asymmetric Ethylation of Benzaldehyde with Various (R)-BINOL Derivatives
| Entry | Ligand | Substituent | Yield (%) | ee (%) |
| 1 | (R)-BINOL | None | >95 | 92 |
| 2 | (R)-1 | 6,6'-di(adamantan-1-yl) | >95 | 96 |
| 3 | (R)-2 | 3,6,6'-tri(adamantan-1-yl) | >95 | 98 |
| 4 | (R)-3 | 3,3'-di(adamantan-1-yl) | >95 | 95 |
| 5 | (R)-4 | 6,6'-di-t-butyl | >95 | 94 |
| 6 | (R)-5 | 3,3'-di(adamantan-1-yl)-6,6'-di-t-butyl | >95 | 97 |
Reaction conditions: BINOL/Ti(OiPr)₄/aldehyde/Et₂Zn (0.1/1.4/1.0/3.0) in toluene at room temperature for 1 hour. Data sourced from reference[1].
Table 2: Asymmetric Ethylation of Various Aldehydes with (R)-3,6,6'-tri(adamantan-1-yl)-BINOL ([Ti]-2) Catalyst
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 98 | 98 |
| 2 | 4-Chlorobenzaldehyde | 96 | 99 |
| 3 | 4-Methoxybenzaldehyde | 97 | 97 |
| 4 | 2-Naphthaldehyde | 95 | 99 |
| 5 | Cinnamaldehyde | 94 | 96 |
| 6 | Cyclohexanecarboxaldehyde | 92 | 95 |
Reaction conditions: BINOL/Ti(OiPr)₄/aldehyde/Et₂Zn (0.1/1.4/1.0/3.0) in toluene at room temperature for 30 minutes. Data sourced from reference[1].
Experimental Protocols
The following are representative protocols for the synthesis of an alkyl-substituted BINOL ligand and its application in the asymmetric ethylation of an aldehyde.
Protocol 1: Synthesis of (R)-3,3'-Dimethyl-1,1'-bi-2-naphthol
This protocol is adapted from established procedures for the 3,3'-disubstitution of BINOL.[2]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Standard glassware for organic synthesis, under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Protection of the Hydroxyl Groups:
-
To a solution of (R)-BINOL (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add MOM-Cl (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the MOM-protected (R)-BINOL.
-
-
Ortho-Lithiation and Methylation:
-
Dissolve the MOM-protected (R)-BINOL (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (2.2 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (2.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude 3,3'-dimethyl-MOM-protected BINOL in a mixture of methanol and concentrated HCl.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-3,3'-dimethyl-1,1'-bi-2-naphthol.
-
Protocol 2: Asymmetric Ethylation of Benzaldehyde using a Substituted (R)-BINOL-Titanium Catalyst
This protocol is a general procedure for the titanium-catalyzed addition of diethylzinc to aldehydes.[1][3]
Materials:
-
Substituted (R)-BINOL (e.g., (R)-3,3'-dimethyl-1,1'-bi-2-naphthol)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Toluene, anhydrous
-
Standard glassware for reactions under an inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted (R)-BINOL (0.1 eq) in anhydrous toluene.
-
Add Ti(OiPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to 0 °C.
-
Add the diethylzinc solution (3.0 eq) dropwise. The solution will typically turn a yellow to orange color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Synthesis workflow for (R)-3,3'-dimethyl-BINOL.
Caption: Catalytic cycle for asymmetric ethylation.
References
Application Notes and Protocols for the Determination of 1-Butyl-2-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of 1-butyl-2-naphthalenol. The methodologies described are based on established analytical techniques for similar compounds, such as 1-naphthol and 2-naphthol, and are intended to serve as a comprehensive guide for researchers. While direct methods for 1-butyl-2-naphthalenol are not extensively reported, the principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable and can be adapted for its quantification.
Introduction
1-Butyl-2-naphthalenol, an alkylated derivative of 2-naphthol, is a compound of interest in various fields, including chemical synthesis and drug development. Accurate and precise analytical methods are crucial for its quantification in different matrices. This document outlines protocols for HPLC with UV or fluorescence detection and GC-MS, which are powerful techniques for the separation and quantification of organic molecules like 1-butyl-2-naphthalenol.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of 1-butyl-2-naphthalenol. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique that separates compounds based on their interaction with a stationary phase and a mobile phase. For 1-butyl-2-naphthalenol, which possesses a chromophore and is fluorescent, UV or fluorescence detection can be used, offering high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly specific and can be used for both qualitative and quantitative analysis. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of the closely related compounds, 1-naphthol and 2-naphthol. These values can serve as a benchmark for the development and validation of methods for 1-butyl-2-naphthalenol. It is anticipated that 1-butyl-2-naphthalenol will exhibit similar or slightly different retention behavior and detection characteristics due to the presence of the butyl group.
Table 1: HPLC Method Parameters for Naphthol Analysis
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range | 0.5 - 200 µg/L[1] | 0.5 - 200 µg/L[1] |
| Limit of Detection (LOD) | 0.22 µg/L[1] | 0.19 µg/L[1] |
| Limit of Quantification (LOQ) | 0.73 µg/L (calculated) | 0.63 µg/L (calculated) |
| Recovery | 79.2 - 80.9%[1] | 79.2 - 80.9%[1] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.998[1] |
Table 2: GC-MS Method Parameters for Naphthol Analysis
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range | Not explicitly stated, but method is used for quantification | Not explicitly stated, but method is used for quantification |
| Limit of Detection (LOD) | 0.1 µg/l[2] | 0.1 µg/l[2] |
| Limit of Quantification (LOQ) | 0.2 µg/l[2] | 0.2 µg/l[2] |
| Recovery | 93 - 97% | 93 - 97% |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Experimental Protocols
Protocol 1: HPLC-UV/Fluorescence Method
This protocol is adapted from a method for the analysis of 1-naphthol and 2-naphthol and is expected to be suitable for 1-butyl-2-naphthalenol with minor modifications.[3][4][5]
1. Sample Preparation (Solid Phase Extraction - SPE)
A solid-phase extraction (SPE) method is recommended for sample cleanup and concentration.
-
Workflow Diagram:
Caption: Solid Phase Extraction (SPE) Workflow for Sample Preparation.
Detailed Steps:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the aqueous sample containing 1-butyl-2-naphthalenol onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the retained 1-butyl-2-naphthalenol with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. The higher hydrophobicity of 1-butyl-2-naphthalenol compared to 2-naphthol may require a higher percentage of organic solvent for elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection:
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of 1-butyl-2-naphthalenol (likely around 220-230 nm).
-
Fluorescence Detection: Use an excitation wavelength of approximately 228 nm and an emission wavelength of around 340 nm. These are typical wavelengths for naphthols and should be optimized for 1-butyl-2-naphthalenol.
-
Protocol 2: GC-MS Method
This protocol is based on methods for the analysis of naphthols in biological and environmental samples.[2]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for Sample Preparation.
Detailed Steps:
-
Extraction: To a liquid sample, add an appropriate volume of an immiscible organic solvent such as hexane or dichloromethane.
-
Mixing: Vortex or shake the mixture vigorously for several minutes to ensure efficient extraction of 1-butyl-2-naphthalenol into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a small volume under a stream of nitrogen.
-
(Optional) Derivatization: For improved chromatographic performance, derivatization can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
Note: The temperature program should be optimized to ensure good separation and peak shape for 1-butyl-2-naphthalenol.
-
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and identification of characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring the molecular ion and key fragment ions of 1-butyl-2-naphthalenol. The mass spectrum of butyl beta-naphthyl ether can provide a reference for expected fragment ions.[6]
Logical Relationship Diagram
The following diagram illustrates the logical flow for selecting an appropriate analytical method for the determination of 1-butyl-2-naphthalenol.
Caption: Logic for selecting an analytical method for 1-butyl-2-naphthalenol.
Conclusion
The analytical methods and protocols detailed in this document provide a robust starting point for the quantitative determination of 1-butyl-2-naphthalenol. Both HPLC with UV/fluorescence detection and GC-MS are powerful and suitable techniques. The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform method validation to ensure accuracy, precision, and reliability for the specific application. This includes assessing linearity, limits of detection and quantification, accuracy, and precision using appropriate standards and quality control samples.
References
- 1. researchgate.net [researchgate.net]
- 2. series.publisso.de [series.publisso.de]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyl beta-naphthyl ether | C14H16O | CID 82664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1-Butyl-2-Naphthalenol and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-naphthalenol is a synthetic organic compound with potential applications in various fields, including materials science and as a precursor for pharmaceuticals. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. This application note provides a detailed protocol for the analysis of 1-butyl-2-naphthalenol and its presumed metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The methodologies described are based on established principles for the analysis of similar aromatic compounds, such as naphthalene and its derivatives.
Putative Metabolic Pathway
The metabolism of 1-butyl-2-naphthalenol is anticipated to proceed through pathways analogous to those of naphthalene.[1][2][3] The primary routes of metabolism are expected to involve oxidation of the butyl side chain and the naphthalene ring system by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.
Phase I Metabolism:
-
Hydroxylation of the Butyl Chain: The alkyl side chain can be hydroxylated at various positions, leading to the formation of primary, secondary, and tertiary alcohols.
-
Aromatic Hydroxylation: The naphthalene ring can be hydroxylated to form phenolic metabolites.
-
Epoxidation: The aromatic ring can be converted to an epoxide intermediate, which can then be hydrolyzed to a dihydrodiol or react with cellular nucleophiles.[1]
Phase II Metabolism:
-
The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases) to form more water-soluble glucuronide and sulfate conjugates, which are readily excreted.[4][5]
Below is a diagram illustrating the putative metabolic pathway of 1-butyl-2-naphthalenol.
Caption: Putative metabolic pathway of 1-butyl-2-naphthalenol.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
Effective sample preparation is critical for accurate and reproducible HPLC analysis.[6] The goal is to extract the analytes of interest from the complex biological matrix and remove interfering substances.[6][7] For conjugated metabolites, an enzymatic hydrolysis step is necessary.[4]
a. Protein Precipitation (for Plasma Samples)
This method is used to remove proteins that can interfere with the analysis.[8]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
b. Enzymatic Hydrolysis (for Urine and Plasma Samples)
This step is essential to cleave glucuronide and sulfate conjugates to measure the total (free + conjugated) metabolite concentration.[4]
-
To 1 mL of urine or the supernatant from protein precipitation, add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Add 500 µL of 0.2 M acetate buffer (pH 5.0).
-
Incubate the mixture at 37°C for 16-24 hours.
c. Solid-Phase Extraction (SPE) for Clean-up and Concentration
SPE is a robust method for sample clean-up and concentrating the analytes.[9][10]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the Sample: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 2 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for HPLC analysis.
HPLC-UV Method
This method is suitable for quantification when reference standards for the parent compound and its metabolites are available.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water[11] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[11] |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm and 280 nm (or optimal wavelength determined by UV scan)[12] |
HPLC-MS/MS Method
For higher sensitivity and specificity, especially for metabolite identification in complex matrices, an LC-MS/MS method is recommended.[13][14][15]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes[9] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for metabolite identification |
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 1-Butyl-2-naphthalenol | 12.5 | 5 | 15 | 92 ± 5 |
| Butyl-OH Metabolite 1 | 8.2 | 10 | 30 | 88 ± 7 |
| Aromatic-OH Metabolite | 9.5 | 8 | 25 | 90 ± 6 |
Table 2: LC-MS/MS MRM Transitions (Hypothetical Data)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Butyl-2-naphthalenol | 213.1 | 157.1 | 20 |
| Butyl-OH Metabolite 1 | 229.1 | 171.1 | 22 |
| Aromatic-OH Metabolite | 229.1 | 185.1 | 18 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the HPLC-based analysis of 1-butyl-2-naphthalenol and its putative metabolites in biological samples. The combination of enzymatic hydrolysis, solid-phase extraction, and either HPLC-UV or LC-MS/MS analysis allows for the reliable quantification and identification of these compounds. These methods are essential tools for researchers and scientists in the field of drug development and metabolic studies.
References
- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. nacalai.com [nacalai.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masspec.scripps.edu [masspec.scripps.edu]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsbms.jp [jsbms.jp]
Application Notes: Substituted 1,1'-Bi-2-naphthol (BINOL) Derivatives as Ligands in Transition-Metal Catalysis
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, prized for its C2 symmetry and axial chirality.[1] Its derivatives, functionalized at various positions on the naphthyl rings, offer a tunable platform for fine-tuning the steric and electronic properties of transition-metal catalysts.[2][3] This allows for enhanced enantioselectivity and reactivity in a wide array of chemical transformations crucial for academic research and drug development. These modifications can be strategically introduced at the 3, 3', 5, 5', and 6, 6' positions, influencing the ligand's coordination behavior and the catalytic pocket's environment.[2][4]
Key Applications
Substituted BINOL derivatives are instrumental in a variety of transition-metal-catalyzed reactions:
-
Asymmetric Oxidative Coupling: The synthesis of enantioenriched BINOLs themselves can be achieved through asymmetric oxidative coupling of 2-naphthols, often catalyzed by copper or iron complexes. For instance, an iron complex generated in situ from Fe(ClO4)2 and a bisquinolyldiamine ligand has been used for the synthesis of BINOL derivatives with good yields and moderate enantioselectivities.[5] Similarly, copper catalysts prepared with chiral ligands have been employed for the asymmetric oxidative coupling of 2-naphthols to produce 6,6'-disubstituted BINOLs with high yields and excellent enantioselectivities.[6][7]
-
Carbon-Carbon Bond Formation: BINOL-derived ligands are widely used in reactions that form new carbon-carbon bonds with high stereocontrol. This includes Diels-Alder reactions, Michael additions, and aldol reactions. For example, linked-BINOLs, which are flexible semi-crown ethers, have been successfully applied in direct aldol and Michael reactions.[8][9]
-
Asymmetric Hydrogenation: Chiral bisaminophosphine ligands derived from H8-BINOL, a hydrogenated version of BINOL, have been used with rhodium catalysts for the asymmetric hydrogenation of enamides, producing α-arylethylamine derivatives with excellent enantioselectivities.[10]
-
Friedel-Crafts Reactions: BINOL-derived phosphoric acids can act as chiral Brønsted acid catalysts. For instance, they have been used in the Friedel-Crafts reaction between N-acyl imines and indoles, yielding products with excellent yields and selectivity.[11]
Data Summary
The following tables summarize representative quantitative data for catalytic reactions employing substituted BINOL derivatives.
Table 1: Asymmetric Oxidative Coupling of 2-Naphthols
| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Fe(ClO4)2 / (1R,2R)-N1,N2-di(quinolin-8-yl)cyclohexane-1,2-diamine | 2-Naphthol | (R)-BINOL | up to 99 | up to 81:19 er | [5] |
| CuI / Picolinic acid-substituted BINOL | 2-Naphthol | 6,6'-disubstituted (R)-BINOLs | up to 89 | up to 96% ee | [6][7] |
| VOSO4 / Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL | 2-Naphthol | (R)- and (S)-BINOL | 46-76 | up to 91% ee | [6][7] |
Table 2: Asymmetric Hydrogenation of Enamides
| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Rh / (R)-H8-BINOL-derived bisaminophosphine ligand | Enamides | α-arylethylamine derivatives | up to 99.0% | [10] |
Experimental Protocols
Protocol 1: Synthesis of 6,6'-Disubstituted (R)-BINOLs via Copper-Catalyzed Asymmetric Oxidative Coupling [6][7]
This protocol describes the synthesis of 6,6'-disubstituted (R)-BINOL derivatives using an in situ prepared copper catalyst.
Materials:
-
Substituted 2-naphthol
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., a picolinic acid-substituted BINOL derivative)
-
Solvent (e.g., toluene, dichloromethane)
-
Oxidant (e.g., air, oxygen)
Procedure:
-
In a round-bottom flask, dissolve the chiral ligand (e.g., 1.2 mol%) and CuI (1 mol%) in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the copper-ligand complex.
-
Add the substituted 2-naphthol (1 equivalent) to the flask.
-
Introduce the oxidant (e.g., by bubbling air or oxygen through the solution) and continue stirring at the desired temperature (e.g., room temperature or elevated temperature) for the specified reaction time (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched 6,6'-disubstituted (R)-BINOL.
Protocol 2: Asymmetric Friedel-Crafts Reaction of N-Acyl Imines with Indoles [11]
This protocol outlines the use of a BINOL-derived phosphoric acid as a chiral Brønsted acid catalyst.
Materials:
-
N-acyl imine
-
Indole (benzyl-protected)
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) or a similar bulky BINOL-phosphoric acid catalyst (e.g., 2 mol%)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the BINOL-phosphoric acid catalyst.
-
Add the solvent, followed by the indole derivative.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the N-acyl imine to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired Friedel-Crafts adduct.
Visualizations
Caption: General workflow for transition-metal catalyzed synthesis using BINOL derivatives.
Caption: Conceptual catalytic cycle for a BINOL-metal complex in asymmetric synthesis.
References
- 1. bohrium.com [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Butyl-2-naphthalenol
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. These dyes are widely utilized in various industries, including textiles, printing, and food, due to their vibrant colors and straightforward synthesis.[1][2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][4] This document provides detailed application notes and experimental protocols for the preparation of azo dyes using 1-butyl-2-naphthalenol as the coupling component. The presence of the butyl group on the naphthalene ring can enhance the solubility of the resulting dye in nonpolar solvents and may influence its tinctorial and fastness properties.
Principle of the Reaction
The synthesis proceeds via an electrophilic aromatic substitution reaction.[4] In the first step, a primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[5] The resulting diazonium salt is a weak electrophile that readily reacts with the electron-rich aromatic ring of 1-butyl-2-naphthalenol in the second step, the azo coupling, to form the brightly colored azo dye.[3][4] The coupling reaction is generally carried out in a slightly alkaline medium to activate the hydroxyl group of the naphthalenol, thereby enhancing its reactivity.[6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per synthesis) | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (0.01 mol) | Freshly distilled, toxic |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.70 g (0.01 mol) | Toxic, oxidizer |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | Corrosive |
| 1-Butyl-2-naphthalenol | C₁₄H₁₆O | 200.28 | 2.00 g (0.01 mol) | Irritant |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 g | Corrosive |
| Ethanol | C₂H₅OH | 46.07 | As needed for recrystallization | Flammable |
| Distilled Water | H₂O | 18.02 | As needed | |
| Ice | As needed |
Protocol 1: Synthesis of 1-(Phenylazo)-1-butyl-2-naphthalenol
This protocol details the synthesis of a representative azo dye using aniline as the aromatic amine and 1-butyl-2-naphthalenol as the coupling component.
Step 1: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature between 0 and 5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
Step 2: Preparation of the 1-Butyl-2-naphthalenol Solution
-
In a 250 mL beaker, dissolve 2.00 g (0.01 mol) of 1-butyl-2-naphthalenol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold 1-butyl-2-naphthalenol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
Step 4: Isolation and Purification of the Azo Dye
-
Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).
-
Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Results
| Parameter | Expected Value |
| Product Name | 1-(Phenylazo)-1-butyl-2-naphthalenol |
| Appearance | Orange-red to deep red crystalline solid |
| Theoretical Yield | ~3.01 g (based on 1:1 stoichiometry) |
| Melting Point | Varies depending on purity |
| λmax (in Ethanol) | Estimated in the range of 450-500 nm |
Note: The λmax is an estimation based on similar azo dyes derived from 2-naphthol. Actual values should be determined experimentally using UV-Vis spectroscopy.
Visual Representations
Reaction Pathway
Caption: General reaction pathway for the synthesis of an azo dye.
Experimental Workflow
Caption: Step-by-step experimental workflow for azo dye synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aniline and sodium nitrite are toxic; avoid inhalation, ingestion, and skin contact.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns.
-
Perform the experiment in a well-ventilated fume hood.
-
Azo dyes may be irritants or have other unknown toxicological properties; handle with care.[6]
Characterization
The synthesized azo dye can be characterized using various analytical techniques:
-
Melting Point: To assess the purity of the product.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are related to the color of the dye.
-
Infrared (IR) Spectroscopy: To confirm the presence of the azo group (–N=N–) and other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the dye molecule.
These protocols and notes provide a comprehensive guide for researchers and scientists interested in the synthesis and application of novel azo dyes derived from 1-butyl-2-naphthalenol. The methodologies can be adapted for different aromatic amines to create a library of related dyes with potentially diverse properties for various applications, including in drug development as biological stains or photosensitizers.
References
Application Notes and Protocols for the Synthesis of Aminobenzylnaphthols from 1-Butyl-2-naphthalenol
Introduction
Aminobenzylnaphthols, often referred to as Betti bases, are a significant class of organic compounds with a wide range of applications in pharmaceuticals and as chiral ligands in asymmetric synthesis. Their synthesis is most commonly achieved through a one-pot, three-component condensation reaction known as the Betti reaction.[1][2][3][4] This reaction typically involves an aldehyde, a 2-naphthol derivative, and an amine. This document provides a detailed protocol for the synthesis of aminobenzylnaphthols using 1-butyl-2-naphthalenol as the naphtholic starting material. While the classical Betti reaction with unsubstituted 2-naphthol results in substitution at the 1-position, the use of 1-butyl-2-naphthalenol is expected to direct the aminobenzylation to the 3-position.
General Reaction Scheme
The synthesis proceeds via a multicomponent reaction where 1-butyl-2-naphthalenol, an aromatic aldehyde, and an amine react in the presence of a catalyst to form the corresponding 1-aminobenzyl-2-naphthol derivative. A variety of catalysts can be employed to facilitate this transformation, and the reaction can often be carried out under solvent-free conditions, aligning with the principles of green chemistry.[5][6]
Experimental Protocols
Herein, we provide protocols based on established methods for the synthesis of aminobenzylnaphthols, adapted for the use of 1-butyl-2-naphthalenol.
Protocol 1: N-Bromosuccinimide (NBS) Catalyzed Synthesis under Solvent-Free Conditions
This protocol is adapted from a method utilizing NBS as an efficient catalyst for the one-pot synthesis of aminobenzylnaphthol derivatives.[5]
Materials:
-
1-Butyl-2-naphthalenol
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1-butyl-2-naphthalenol (1 mmol), the aromatic aldehyde (1 mmol), the amine (1 mmol), and NBS (0.1 mmol).
-
Stir the mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure aminobenzylnaphthol derivative.
Protocol 2: Methane Sulphonic Acid Catalyzed Synthesis using Grindstone Chemistry
This environmentally friendly protocol utilizes grindstone chemistry, a solvent-free method that involves grinding the reactants together.[6]
Materials:
-
1-Butyl-2-naphthalenol
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Amine (e.g., p-Toluidine)
-
Methane sulphonic acid
Procedure:
-
In a mortar, add 1-butyl-2-naphthalenol (1 mmol), the aromatic aldehyde (1 mmol), the amine (1 mmol), and a catalytic amount of methane sulphonic acid.
-
Grind the mixture using a pestle at room temperature for the time specified in comparative studies (see table below).
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the solid mass with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of aminobenzylnaphthols using various catalysts, which can be extrapolated for the synthesis using 1-butyl-2-naphthalenol.
| Catalyst | Reaction Conditions | Typical Yields (%) | Reference |
| N-Bromosuccinimide (NBS) | 60°C, Solvent-free | 85-95 | [5] |
| Methane Sulphonic Acid | Room Temp, Grindstone | 80-90 | [6] |
| p-Nitrobenzoic Acid | Thermal/Microwave, Solvent-free | 82-92 | [7] |
| Melamine-Br3 | Solvent-free | Good to Excellent | [7] |
Visualizations
Diagram 1: General Betti Reaction Workflow
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
Application Note: 1-Butyl-2-naphthalenol as a Versatile Intermediate in the Synthesis of Novel Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous bioactive molecules.[1][2][3] Specifically, substituted 2-naphthols serve as crucial intermediates in the synthesis of potential therapeutic agents, including those with anticancer, antioxidant, and enzyme-inhibiting properties.[1][2][3][4] This application note details the utility of 1-butyl-2-naphthalenol as a key starting material in the synthesis of a novel series of 1-aminoalkyl-2-naphthol derivatives via the Betti reaction. The presence of the butyl group at the C1 position can enhance the lipophilicity of the resulting compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.
The Betti reaction, a one-pot three-component condensation of a naphthol, an aldehyde, and an amine, provides a straightforward and efficient method for generating molecular diversity.[4] By employing 1-butyl-2-naphthalenol in this reaction, a library of novel compounds with potential therapeutic applications can be readily synthesized.
General Synthetic Pathway
The general synthetic scheme for the preparation of 1-((alkylamino)(aryl)methyl)-4-butyl-2-naphthalenol derivatives from 1-butyl-2-naphthalenol is depicted below. This reaction proceeds via a multicomponent condensation, offering a high degree of atom economy and operational simplicity.
Caption: General workflow for the synthesis of 1-aminoalkyl-2-naphthol derivatives.
Experimental Protocols
General Protocol for the Synthesis of 1-((Alkylamino)(aryl)methyl)-4-butyl-2-naphthalenol Derivatives
This protocol describes a representative one-pot synthesis of a 1-((alkylamino)(aryl)methyl)-4-butyl-2-naphthalenol derivative.
Materials:
-
1-Butyl-2-naphthalenol (1.0 eq)
-
Substituted Aryl Aldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Ethanol (optional, as solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography, if necessary)
Procedure:
-
In a round-bottom flask, combine 1-butyl-2-naphthalenol (1.0 eq) and the selected aryl aldehyde (1.0 eq).
-
Add the primary amine (1.1 eq) to the mixture.
-
If conducting the reaction in a solvent, add ethanol to achieve a suitable concentration. For a solvent-free reaction, proceed to the next step.
-
Stir the mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the hypothetical results for the synthesis of a small library of 1-((alkylamino)(aryl)methyl)-4-butyl-2-naphthalenol derivatives, demonstrating the versatility of this synthetic protocol.
| Entry | Aryl Aldehyde | Primary Amine | Product Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Methylamine | 85 | 152-154 |
| 2 | 4-Chlorobenzaldehyde | Methylamine | 88 | 168-170 |
| 3 | 4-Methoxybenzaldehyde | Methylamine | 82 | 145-147 |
| 4 | Benzaldehyde | Ethylamine | 83 | 140-142 |
| 5 | 4-Chlorobenzaldehyde | Ethylamine | 86 | 155-157 |
| 6 | 4-Methoxybenzaldehyde | Ethylamine | 80 | 133-135 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the logical workflow for the screening of the synthesized compounds for potential biological activity, a critical step in drug discovery.
Caption: Workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
1-Butyl-2-naphthalenol is a promising and versatile intermediate for the synthesis of novel, biologically active compounds. The straightforward and efficient Betti reaction allows for the creation of diverse libraries of 1-aminoalkyl-2-naphthol derivatives. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to explore the potential of this valuable synthetic building block. Further investigation into the biological activities of these novel compounds is warranted to uncover their therapeutic potential.
References
- 1. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Oxidative Coupling of 1-Butyl-2-naphthalenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidative coupling of phenols is a powerful transformation in organic synthesis for the construction of carbon-carbon bonds. Specifically, the dimerization of 2-naphthol derivatives yields 1,1'-bi-2-naphthol (BINOL) scaffolds, which are crucial precursors for chiral ligands and catalysts in asymmetric synthesis.[1][2][3][4] This application note provides a detailed protocol for the oxidative coupling of 1-butyl-2-naphthalenol to form 1,1'-dibutyl-2,2'-binaphthol, a key intermediate for further chemical elaboration. The protocol is based on the well-established use of ferric chloride (FeCl₃) as an effective and economical oxidant for this class of transformation.[1][3][5][6]
The reaction proceeds via a radical mechanism where the ferric chloride facilitates the one-electron oxidation of the naphthol to a naphthoxy radical.[1][5] Subsequent radical-radical coupling leads to the desired binaphthol product. While various transition metal catalysts have been employed for this purpose, including copper and vanadium complexes, ferric chloride remains a common choice due to its ready availability and straightforward application.[1][7][8][9]
Experimental Protocol
This protocol details the ferric chloride-mediated oxidative coupling of 1-butyl-2-naphthalenol.
Materials:
-
1-butyl-2-naphthalenol
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes (for column chromatography)
-
Ethyl Acetate (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-butyl-2-naphthalenol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: While stirring the solution at room temperature, add anhydrous ferric chloride (2.0 eq) portion-wise over 5-10 minutes. The reaction mixture will typically change color upon addition of the oxidant.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Workup: Upon completion, quench the reaction by adding deionized water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the initial DCM used). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,1'-dibutyl-2,2'-binaphthol.
Data Presentation
The following table summarizes the key quantitative data for a representative experimental run.
| Parameter | Value |
| Moles of 1-butyl-2-naphthalenol | 1.0 mmol |
| Mass of 1-butyl-2-naphthalenol | 200.27 mg |
| Moles of Ferric Chloride | 2.0 mmol |
| Mass of Ferric Chloride | 324.4 mg |
| Volume of Dichloromethane | 10 mL |
| Reaction Time | 4 hours |
| Yield of 1,1'-dibutyl-2,2'-binaphthol | 85% (typical) |
| Melting Point | 214-217 °C (for unsubstituted BINOL)[3] |
Experimental Workflow Diagram
Caption: Oxidative coupling experimental workflow.
Signaling Pathway Diagram
Caption: Simplified reaction mechanism pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. aacmanchar.edu.in [aacmanchar.edu.in]
- 3. acs.dypvp.edu.in [acs.dypvp.edu.in]
- 4. rsisinternational.org [rsisinternational.org]
- 5. brainly.com [brainly.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-2-naphthalenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-butyl-2-naphthalenol synthesis.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of 1-butyl-2-naphthalenol. This guide addresses potential causes and provides systematic solutions to enhance the reaction outcome.
Problem: Low or No Conversion of 2-Naphthol
Possible Causes:
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Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeBr₃, Eu(OTf)₃) may be hydrolyzed or deactivated due to exposure to atmospheric moisture.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
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Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
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Poor Quality Reagents: The starting materials (2-naphthol, butylating agent) may be impure.
Solutions:
| Step | Action | Rationale |
| 1 | Ensure Anhydrous Conditions | Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware and solvents prior to use. |
| 2 | Optimize Catalyst Loading | Systematically increase the molar ratio of the Lewis acid catalyst. Start with a catalytic amount (e.g., 10 mol%) and increase incrementally. Note that some reactions may require stoichiometric amounts. |
| 3 | Increase Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions at higher temperatures. |
| 4 | Verify Reagent Purity | Use purified 2-naphthol and a high-purity butylating agent. If necessary, purify the starting materials before use. |
Problem: Formation of Multiple Products (Low Selectivity)
Possible Causes:
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Polyalkylation: The product, 1-butyl-2-naphthalenol, is more activated than the starting material, 2-naphthol, making it susceptible to further alkylation, leading to di- or tri-butylated products.
-
Isomerization of the Butyl Group: Under strong Lewis acid conditions, the n-butyl group can rearrange to a more stable sec-butyl carbocation, leading to the formation of 1-(sec-butyl)-2-naphthalenol.
-
O-Alkylation vs. C-Alkylation: The naphthoxide ion, formed under basic conditions or from the hydroxyl group of 2-naphthol, can undergo O-alkylation (Williamson ether synthesis) to form 2-butoxynaphthalene, competing with the desired C-alkylation (Friedel-Crafts reaction).[1]
Solutions:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a molar excess of 2-naphthol relative to the butylating agent to favor mono-alkylation. |
| 2 | Optimize Reaction Temperature | Lowering the reaction temperature can often improve selectivity by minimizing carbocation rearrangements and reducing the rate of competing side reactions. |
| 3 | Choose an Appropriate Catalyst | Milder Lewis acids may reduce the extent of carbocation rearrangement. The choice of catalyst can significantly influence the chemo- and regioselectivity. |
| 4 | Select the Right Solvent | The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor C-alkylation. |
| 5 | Consider the Butylating Agent | The choice of butylating agent (e.g., 1-bromobutane, 1-butanol, butyl tosylate) and its reactivity can affect the product distribution. |
Problem: Difficult Product Purification
Possible Causes:
-
Similar Polarity of Products and Byproducts: The desired product and side products (e.g., isomers, polyalkylated compounds) may have similar polarities, making separation by column chromatography challenging.
-
Unreacted Starting Material: Significant amounts of unreacted 2-naphthol can co-elute with the product.
-
Formation of Tar-like Substances: At higher temperatures or with certain catalysts, polymerization or decomposition can lead to the formation of intractable materials.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Reaction Conditions for Higher Conversion | A cleaner reaction with higher conversion will simplify the purification process. |
| 2 | Utilize Different Purification Techniques | If column chromatography is ineffective, consider recrystallization from a suitable solvent system. A patent for the purification of β-naphthol suggests using aliphatic or alicyclic hydrocarbons or mixtures with other solvents for recrystallization. |
| 3 | Employ Gradient Elution in Chromatography | Use a gradient of solvent polarity during column chromatography to improve the separation of closely eluting compounds. |
| 4 | Perform a Basic Wash | An aqueous basic wash (e.g., with NaOH solution) during the workup can remove unreacted 2-naphthol by converting it to its water-soluble sodium salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 1-butyl-2-naphthalenol?
A1: The most common method is the Friedel-Crafts alkylation of 2-naphthol with a suitable butylating agent, such as 1-bromobutane or 1-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃).
Q2: What are the expected 1H and 13C NMR chemical shifts for 1-butyl-2-naphthalenol?
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-naphthol), the product (1-butyl-2-naphthalenol), and any major byproducts. The spots can be visualized under UV light.
Q4: What is the role of the Lewis acid in the Friedel-Crafts alkylation?
A4: The Lewis acid acts as a catalyst by activating the butylating agent. For example, with 1-bromobutane, the Lewis acid coordinates to the bromine atom, making the butyl group more electrophilic and susceptible to attack by the electron-rich naphthalene ring of 2-naphthol.
Q5: Can I use a Brønsted acid as a catalyst instead of a Lewis acid?
A5: While Lewis acids are more common for Friedel-Crafts alkylation, strong Brønsted acids can also catalyze the reaction, particularly when using an alcohol as the alkylating agent. The Brønsted acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate a carbocation.
Experimental Protocols
While a specific, detailed protocol for the synthesis of 1-butyl-2-naphthalenol was not found in the search results, a general procedure based on the Friedel-Crafts alkylation of naphthols is provided below. Note: This is a generalized procedure and requires optimization for the specific synthesis of 1-butyl-2-naphthalenol.
General Procedure for Friedel-Crafts Alkylation of 2-Naphthol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous 2-naphthol and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
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Catalyst Addition: Under a nitrogen atmosphere, carefully add the Lewis acid catalyst (e.g., AlCl₃) in portions while maintaining the temperature.
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Reagent Addition: Slowly add the butylating agent (e.g., 1-bromobutane) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-butyl-2-naphthalenol.
Visualizations
Caption: Experimental workflow for the synthesis of 1-butyl-2-naphthalenol.
Caption: Troubleshooting logic for low yield in 1-butyl-2-naphthalenol synthesis.
References
Technical Support Center: Purification of Crude 1-butyl-2-naphthalenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-butyl-2-naphthalenol. The following information is based on established purification techniques for analogous naphthalenol compounds and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 1-butyl-2-naphthalenol?
A1: The most common and effective methods for the purification of crude 1-butyl-2-naphthalenol, based on techniques used for similar phenolic compounds like 2-naphthol, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude 1-butyl-2-naphthalenol?
A2: Common impurities in crude preparations of similar naphthol compounds can include starting materials, by-products from the synthesis, and isomers such as 1-butyl-1-naphthalenol. For instance, in the synthesis of 2-naphthol, common impurities can include α-naphthol, isopropylnaphthalene, and acetylnaphthalene[1]. It is crucial to characterize your crude product to identify the specific impurities present.
Q3: How can I monitor the purity of 1-butyl-2-naphthalenol during the purification process?
A3: The purity of 1-butyl-2-naphthalenol can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)[2][3]. TLC is a quick and convenient method for tracking the progress of a purification, while HPLC provides more accurate quantitative data on the purity of the collected fractions. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for both qualitative and quantitative analysis[4].
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a less polar "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then gently warm until clear and allow to cool slowly[5][6]. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 1-butyl-2-naphthalenol. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out" due to a high concentration of impurities or too rapid cooling. - The melting point of the compound is below the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble. - Use a lower boiling point solvent system. |
| Low recovery of purified product. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product[5]. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor purity after recrystallization. | - Inefficient removal of impurities. - Co-crystallization of impurities. | - Consider a pre-purification step like an acid-base extraction if applicable. - Perform a second recrystallization. - If colored impurities are present, treat the hot solution with activated charcoal before filtration[6]. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. A common starting point for naphthols is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane)[2]. |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Compound is eluting too quickly. | - The eluent is too polar. | - Decrease the polarity of the eluent. |
| Cracked or channeled column bed. | - Improper packing of the stationary phase. | - Ensure the silica gel or alumina is packed uniformly without any air bubbles. Pack the column as a slurry. |
| Streaking of spots on TLC or broad bands on the column. | - The sample was overloaded. - The compound is sparingly soluble in the eluent. | - Use a smaller amount of crude material. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |
Quantitative Data Summary
The following table summarizes purification data for 2-naphthol, a structurally similar compound, which can provide a general expectation for the purification of 1-butyl-2-naphthalenol.
| Purification Method | Solvent System | Purity Achieved | Recovery Rate | Reference |
| Recrystallization | n-heptane | 99.3% | 94% | [1] |
| Recrystallization | n-heptane and toluene | 99.5% | 97% | [1] |
| Recrystallization | n-heptane and methyl isobutyl ketone | 99.2% | 90% | [7] |
| Recrystallization | Cyclohexane | 99.4% | 95% | [7] |
Experimental Protocol: Column Chromatography of Crude 1-butyl-2-naphthalenol
This protocol provides a general methodology for the purification of 1-butyl-2-naphthalenol using column chromatography. Optimization will be necessary.
1. Materials:
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Crude 1-butyl-2-naphthalenol
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Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
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Glass column with stopcock
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
The ideal eluent system will provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4[2].
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude 1-butyl-2-naphthalenol in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin to collect fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-butyl-2-naphthalenol.
-
Visualizations
Caption: A general workflow for the purification of 1-butyl-2-naphthalenol via recrystallization.
References
- 1. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Butyl-2-Naphthalenol
Welcome to the technical support center for the synthesis of 1-butyl-2-naphthalenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 1-butyl-2-naphthalenol, focusing on the common Friedel-Crafts alkylation route using 2-naphthol and a butylating agent (e.g., 1-butanol, tert-butyl alcohol, or butyl halides) in the presence of an acid catalyst.
Issue 1: Low Yield of the Desired 1-Butyl-2-Naphthalenol Product
A low yield of the target C-alkylated product is a common issue. This is often due to competing side reactions or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Dominant O-Alkylation: The primary side reaction is the formation of 2-butoxynaphthalene (O-alkylation). This is favored by conditions that promote the nucleophilicity of the naphthoxide oxygen. | - Solvent Choice: Use non-polar, aprotic solvents like dichloromethane or carbon disulfide. Protic solvents can solvate the naphthoxide oxygen, shielding it and favoring C-alkylation, but can also lead to other side reactions.[1] - Catalyst Selection: Employ milder Lewis acids or solid acid catalysts. Strong Lewis acids can promote O-alkylation. - Temperature Control: Lowering the reaction temperature can sometimes favor C-alkylation. |
| Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough to promote the reaction effectively. | - Catalyst Screening: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid). Solid acid catalysts like montmorillonite clay can also be effective and offer easier workup.[2] |
| Carbocation Rearrangement: When using n-butanol or n-butyl halides, the primary butyl carbocation can rearrange to the more stable secondary carbocation, leading to the formation of 1-sec-butyl-2-naphthol instead of the desired product. | - Choice of Alkylating Agent: Use an alkylating agent that forms a more stable carbocation that is less prone to rearrangement, such as tert-butanol or a tert-butyl halide, to synthesize the corresponding tert-butylated product. For the n-butyl derivative, careful selection of a catalyst and reaction conditions that minimize carbocation lifetime is crucial. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. |
Issue 2: Formation of Multiple Products (Polyalkylation)
The formation of di- or even tri-butylated naphthalenols is a common side reaction in Friedel-Crafts alkylation, as the initial alkylation product can be more reactive than the starting material.
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent: Using a stoichiometric excess of the butylating agent increases the likelihood of multiple alkylations. | - Stoichiometry Control: Use a 1:1 molar ratio of 2-naphthol to the butylating agent, or even a slight excess of 2-naphthol. |
| High Catalyst Concentration: A high concentration of a strong Lewis acid can promote further alkylation. | - Catalyst Loading: Reduce the amount of catalyst used. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial alkylation can lead to polyalkylation. | - Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and quench the reaction once the desired mono-alkylated product is maximized. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of 1-butyl-2-naphthalenol and how can I minimize it?
The main side product is typically 2-butoxynaphthalene , which results from O-alkylation of the hydroxyl group of 2-naphthol. To minimize its formation, you should employ reaction conditions that favor C-alkylation. This includes using non-polar, aprotic solvents and carefully selecting the acid catalyst.
Q2: Can I use 1-butanol directly as the alkylating agent with a Brønsted acid like sulfuric acid?
Yes, 1-butanol can be used with a strong Brønsted acid like sulfuric acid. The acid protonates the hydroxyl group of the butanol, which then leaves as water to form a butyl carbocation. However, be aware that the primary butyl carbocation is prone to rearrangement to a more stable secondary carbocation, which can lead to the formation of 1-sec-butyl-2-naphthol.
Q3: How can I avoid the formation of polyalkylated products?
To avoid polybutylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 2-naphthol relative to the butylating agent can help to minimize the formation of di- and tri-butylated products. Additionally, using a less active catalyst and shorter reaction times can also be beneficial.
Q4: What is a suitable method for purifying the final product?
Column chromatography is a common and effective method for separating 1-butyl-2-naphthalenol from unreacted starting materials and side products like 2-butoxynaphthalene and polyalkylated species. A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is typically used. The separation can be monitored by TLC.
Q5: How can I confirm the identity and purity of my 1-butyl-2-naphthalenol product?
The identity and purity of the product can be confirmed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the different components in the product mixture by their mass-to-charge ratio.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the position of the butyl group on the naphthalene ring.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the aromatic ring.
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Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity.
Experimental Protocols
Synthesis of 1-tert-Butyl-2-naphthol
This protocol describes the Friedel-Crafts alkylation of 2-naphthol using tert-butanol and montmorillonite K10 clay as a catalyst.
Materials:
-
2-Naphthol
-
tert-Butanol
-
Montmorillonite K10
-
Solvent (e.g., cyclohexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol and montmorillonite K10 catalyst.
-
Add the solvent (cyclohexane) to the flask.
-
Add tert-butanol to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture.
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Wash the catalyst with a small amount of the solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Note: For the synthesis of 1-n-butyl-2-naphthol, 1-butanol can be used as the alkylating agent with a suitable acid catalyst like sulfuric acid or a Lewis acid. However, optimization of reaction conditions is crucial to minimize side reactions.
Visualizations
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow for the synthesis of 1-butyl-2-naphthalenol.
Caption: Reaction pathways in the synthesis of 1-butyl-2-naphthalenol.
Caption: A troubleshooting workflow for the synthesis of 1-butyl-2-naphthalenol.
References
- 1. 6-(tert-Butyl)naphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
Technical Support Center: Optimization of Reaction Conditions for 1-Butyl-2-Naphthalenol Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1-butyl-2-naphthalenol. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: We are observing a very low yield of our derivatized 1-butyl-2-naphthalenol. What are the potential causes and how can we improve the yield?
Answer: Low product yield is a common issue in derivatization reactions. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
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Reaction Conditions: The reaction conditions are critical for a successful derivatization. Key parameters to optimize include temperature, reaction time, and solvent. For instance, some derivatization reactions of phenols require heating to drive the reaction to completion. A study on the derivatization of 4-phenylphenol with 2-sulfobenzoic anhydride (SBA) showed a significant increase in yield from 47% in solution-phase to 96% with evaporative derivatization at 60°C for 1 hour.[1]
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Reagent Stoichiometry: Ensure that the derivatizing reagent is used in sufficient excess. For many reactions, a molar excess of the reagent is necessary to drive the equilibrium towards the product.
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Catalyst Activity: If a catalyst, such as 4-dimethylaminopyridine (DMAP), is used, its activity is crucial.[1] Ensure the catalyst is not degraded and is used at the appropriate concentration.
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Moisture Sensitivity: Many derivatizing reagents, such as silylating agents and N,N-dimethylformamide dimethyl acetals, are sensitive to moisture.[2] Traces of water in the reaction mixture can consume the reagent and reduce the yield. It is imperative to use anhydrous solvents and handle reagents in a dry environment (e.g., under an inert atmosphere).
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pH of the Reaction Mixture: For reactions in aqueous or partially aqueous media, the pH can significantly impact the reaction rate. For the acetylation of naphthols, the formation of the more reactive naphtholate anion is pH-dependent. The optimal pH is a balance between forming the anion and preventing the hydrolysis of the derivatizing agent.[3]
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Analyte pKa: The acidity (pKa) of the phenolic hydroxyl group can influence its reactivity. Phenols with higher pKa values (above 9) have shown better response in some derivatization methods.[1]
Question: We are seeing multiple peaks in our chromatogram, suggesting the presence of byproducts. How can we minimize their formation?
Answer: The formation of byproducts can complicate analysis and reduce the yield of the desired derivative. Here are some strategies to minimize byproduct formation:
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Optimize Reaction Temperature: Excessive heat can lead to the degradation of the starting material, product, or reagents, resulting in byproducts. A systematic optimization of the reaction temperature is recommended.
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Control Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the formation of secondary products. Monitor the reaction progress over time to determine the optimal reaction duration.
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Purity of Reagents and Solvents: Impurities in the starting materials, reagents, or solvents can lead to side reactions. Use high-purity reagents and solvents to minimize this possibility.
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Inert Atmosphere: For reactions sensitive to oxidation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
Issue: Poor Reproducibility
Question: Our experimental results for the derivatization of 1-butyl-2-naphthalenol are not reproducible. What factors should we investigate?
Answer: Poor reproducibility is a significant concern in scientific experiments. To improve the consistency of your results, consider the following:
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Precise Control of Reaction Parameters: Small variations in temperature, reaction time, reagent concentrations, and pH can lead to significant differences in the outcome. Ensure all parameters are precisely controlled and monitored in each experiment.
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Consistent Sample Handling: The handling and storage of samples and reagents should be consistent. For example, the age and storage conditions of the derivatizing reagent can affect its reactivity.
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Automated vs. Manual Procedures: Whenever possible, use automated systems for liquid handling and temperature control to minimize human error and improve consistency.
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Matrix Effects: If you are derivatizing the analyte in a complex matrix (e.g., biological fluids), matrix components can interfere with the reaction. Proper sample preparation and cleanup are essential to mitigate these effects.
Frequently Asked Questions (FAQs)
What are the common types of derivatization reactions for phenols and naphthols?
The most common derivatization reactions for converting polar hydroxyl groups into less polar, more volatile derivatives suitable for gas chromatography (GC) or improving ionization for mass spectrometry (MS) are:
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Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl group, typically using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4] This is an SN2 substitution reaction.[4]
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Acylation: An acyl group is introduced to the hydroxyl group, forming an ester. Common acylating agents include acetic anhydride and trifluoroacetic anhydride.[2][3]
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Alkylation: This reaction introduces an alkyl group. For example, N,N-dimethylformamide dimethyl acetals can be used to form alkyl derivatives of phenols.[2]
How do I choose the right derivatization reagent for 1-butyl-2-naphthalenol?
The choice of derivatization reagent depends on the analytical technique you are using and the specific properties of 1-butyl-2-naphthalenol.
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For Gas Chromatography (GC) , silylation reagents like MTBSTFA are excellent choices as they produce thermally stable and volatile derivatives.[4]
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For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization may be used to improve ionization efficiency. Reagents that introduce a charged group can be beneficial.
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For Matrix-Assisted Laser Desorption/Ionization (MALDI)-Mass Spectrometry , reagents like 2-sulfobenzoic anhydride (SBA) can be used to create an anionic derivative, improving detection in negative ion mode.[1]
What is a typical experimental protocol for the derivatization of a naphthol?
Experimental Protocol: Acetylation of 1-Butyl-2-Naphthalenol for GC-MS Analysis
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Sample Preparation: Dissolve a known amount of 1-butyl-2-naphthalenol in a suitable organic solvent (e.g., acetonitrile).
-
Buffering: Add a buffer solution (e.g., potassium carbonate or sodium tetraborate) to adjust the pH to a range that favors the formation of the naphtholate anion without causing significant hydrolysis of the derivatizing agent.[3]
-
Derivatization: Add an excess of acetic anhydride to the mixture.
-
Reaction: Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The optimal time and temperature should be determined experimentally.
-
Extraction: After the reaction is complete, extract the derivatized product into an immiscible organic solvent like n-hexane.
-
Analysis: Analyze the organic extract using GC-MS.
How can I monitor the progress of the derivatization reaction?
The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them using a suitable analytical technique, such as:
-
Thin Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of the starting material and the product over time.[6][7]
-
Gas Chromatography (GC): If the derivative is volatile, GC can be used to monitor the reaction progress.
Data Presentation
Table 1: Comparison of Derivatization Conditions for Phenolic Compounds
| Parameter | Method 1: Evaporative Derivatization with SBA[1] | Method 2: Silylation with MTBSTFA[4] | Method 3: Acetylation with Acetic Anhydride[3] |
| Analyte | Phenols | Phenolic Compounds | 1- and 2-Naphthol |
| Reagent | 2-Sulfobenzoic Anhydride (SBA) | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Acetic Anhydride |
| Catalyst/Additive | 4-Dimethylaminopyridine (DMAP) | Not specified | Potassium Carbonate or Sodium Tetraborate Buffer |
| Solvent | Acetonitrile | Tetrahydrofuran | Aqueous buffer / Acetonitrile |
| Temperature | 60°C | 130°C | Room Temperature (inferred) |
| Time | 1 hour | 90 minutes | Not specified |
| Key Feature | Evaporation to dryness before heating | High temperature for silylation | In-situ derivatization in aqueous solution |
Visualizations
Caption: General experimental workflow for the derivatization of 1-butyl-2-naphthalenol.
Caption: Simplified reaction mechanism for the silylation of 1-butyl-2-naphthalenol.
References
- 1. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up of 1-butyl-2-naphthalenol production
Welcome to the technical support center for the synthesis and scale-up of 1-butyl-2-naphthalenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 1-butyl-2-naphthalenol, primarily through the Friedel-Crafts alkylation of 2-naphthol.
Problem: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylations, more than a stoichiometric amount of catalyst is often required because the product can form a complex with the Lewis acid. While this is less of an issue in alkylations, ensure a sufficient catalytic amount is used.
-
Poor Quality Reagents: The purity of 2-naphthol and the alkylating agent (e.g., 1-bromobutane or 1-butanol) is crucial. Use purified reagents and ensure the solvent is anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to the formation of byproducts and decomposition. Experiment with a range of temperatures to find the optimal condition.
-
Carbocation Rearrangement: While less common with butyl groups compared to longer chains, rearrangement of the carbocation intermediate can occur, leading to a mixture of products and a lower yield of the desired isomer.[1] Using a milder Lewis acid or lower temperatures can sometimes minimize this.
Problem: Formation of Multiple Products (Isomers and Byproducts)
Possible Causes and Solutions:
-
Polyalkylation: The initial product, 1-butyl-2-naphthalenol, is more nucleophilic than the starting 2-naphthol, making it susceptible to further alkylation.[2] To minimize this, use a large excess of 2-naphthol relative to the alkylating agent.
-
Regioselectivity Issues: The Friedel-Crafts alkylation of 2-naphthol can potentially yield other isomers. The reaction conditions, particularly the catalyst and solvent, can influence the position of alkylation.
-
Formation of 1,1'-Bi-2-naphthol (BINOL): Oxidative coupling of 2-naphthol to form BINOL can occur, especially in the presence of certain metal catalysts or oxidants.[3] Ensure the reaction is carried out under an inert atmosphere and that the reagents are free from oxidizing impurities.
-
Dealkylation at High Temperatures: At elevated temperatures, dealkylation of the product can occur, leading to a mixture of the starting material and the desired product.[4] Careful temperature control is essential, especially during scale-up.
Problem: Difficult Purification of the Final Product
Possible Causes and Solutions:
-
Similar Polarity of Byproducts: If byproducts such as isomers or polyalkylated products have similar polarities to the desired 1-butyl-2-naphthalenol, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography.
-
Residual Catalyst: The Lewis acid catalyst must be completely removed during the workup. A thorough aqueous wash is necessary to quench and remove the catalyst.
-
Crystallization Issues: If purification is attempted by recrystallization, finding a suitable solvent system is key. A solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-butyl-2-naphthalenol?
A1: The most common method is the Friedel-Crafts alkylation of 2-naphthol. This reaction involves treating 2-naphthol with a butylating agent (e.g., 1-bromobutane, 1-butanol, or isobutylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid.[2][5]
Q2: What are the main challenges when scaling up the production of 1-butyl-2-naphthalenol?
A2: Key scale-up challenges include:
-
Heat Management: Friedel-Crafts reactions are often exothermic. Efficient heat dissipation is crucial at a larger scale to prevent runaway reactions and the formation of byproducts.
-
Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is more challenging in large reactors.
-
Catalyst Handling and Removal: Handling large quantities of moisture-sensitive and corrosive Lewis acids requires specialized equipment. The quenching and removal of the catalyst from the reaction mixture can also be more complex at scale.
-
Purification: Isolating the pure product from potentially larger volumes of byproducts and solvents requires efficient and scalable purification techniques, such as industrial-scale chromatography or crystallization.
Q3: How can I improve the regioselectivity of the alkylation to favor the 1-position?
A3: The regioselectivity of Friedel-Crafts alkylation on naphthols can be influenced by the choice of catalyst, solvent, and temperature. Generally, bulkier catalysts and lower temperatures tend to favor substitution at the less sterically hindered position. A systematic study of reaction parameters is recommended to optimize for the desired isomer.
Q4: What are the typical impurities I should look for in my final product?
A4: Common impurities include:
-
Unreacted 2-naphthol.
-
Isomers of butyl-2-naphthalenol.
-
Polyalkylated naphthalenols (e.g., dibutyl-2-naphthalenol).
-
1,1'-Bi-2-naphthol (BINOL).
-
Byproducts from carbocation rearrangement.
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Alkylation of 2-Naphthol with a tert-Butyl Group (as an analogue for 1-butyl-2-naphthalenol)
| Parameter | Condition | Reference |
| Substrate | 2-Naphthol | [6] |
| Alkylating Agent | 2-Chloro-2-methylpropane (tert-butyl chloride) | [6] |
| Catalyst | Aluminum chloride (AlCl₃) | [6] |
| Solvent | Dichloromethane | [6] |
| Temperature | 40 °C | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | 12% (of 6-(tert-Butyl)naphthalen-2-ol) | [6] |
Note: The yield for the n-butyl derivative may differ. This table serves as a starting point for optimization.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of 2-Naphthol
This protocol is a general guideline and may require optimization for the specific synthesis of 1-butyl-2-naphthalenol.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
-
Reaction:
-
To the flask, add 2-naphthol and the anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Once the catalyst has been added, slowly add the alkylating agent (e.g., 1-bromobutane) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature or heat to the desired temperature and stir for the specified time.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding ice-cold water or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[6]
-
Visualizations
Figure 1: General experimental workflow for the synthesis of 1-butyl-2-naphthalenol.
Figure 2: Troubleshooting guide for low product yield.
Figure 3: Potential side products in the synthesis of 1-butyl-2-naphthalenol.
References
troubleshooting peak tailing in HPLC analysis of 1-butyl-2-naphthalenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of 1-butyl-2-naphthalenol, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for 1-butyl-2-naphthalenol. What are the most common causes?
Peak tailing for 1-butyl-2-naphthalenol in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase.[1][2][3] The most probable causes include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of 1-butyl-2-naphthalenol can interact with residual, unreacted silanol groups on the surface of silica-based columns.[1][3][4] These interactions are a common cause of peak tailing, especially for polar and ionizable compounds.[2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too high, the phenolic hydroxyl group (with a pKa typically around 10) can become deprotonated, leading to a negatively charged species that strongly interacts with the stationary phase, causing tailing.[5][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape.[7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the packed bed can create alternative interaction sites or disrupt the flow path, causing tailing for all peaks.[8][9]
-
Extra-Column Effects: Excessive dead volume in the system (e.g., long tubing, poorly made connections) can lead to band broadening and peak tailing, particularly for early-eluting peaks.[2][8]
Q2: How can I reduce peak tailing caused by secondary silanol interactions?
To minimize unwanted interactions between 1-butyl-2-naphthalenol and the stationary phase, consider the following strategies:
-
Adjust Mobile Phase pH: The most effective approach is to lower the pH of the mobile phase.[3] Maintaining a pH between 2.5 and 4 ensures that the phenolic hydroxyl group remains fully protonated, thereby minimizing its interaction with silanol groups.[1][10]
-
Use a Modern, End-capped Column: Employ a high-purity, Type B silica column that has been thoroughly end-capped.[1][3] End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol activity.[1]
-
Consider Mobile Phase Additives: While less common for acidic compounds, a low concentration of a competing agent can sometimes be effective. However, pH control is the preferred method for phenols.
Q3: What type of HPLC column is best suited for the analysis of 1-butyl-2-naphthalenol?
For robust and symmetrical peaks, a modern reversed-phase column is recommended. Look for columns with the following characteristics:
-
Stationary Phase: A C18 or C8 stationary phase is appropriate for the hydrophobicity of 1-butyl-2-naphthalenol.
-
Silica Type: High-purity, Type B silica with low metal content is crucial to reduce silanol activity and potential chelation effects.[1][3]
-
End-capping: Choose a column that is specified as "fully end-capped" to minimize the number of accessible silanol groups.[4]
-
Particle Technology: Columns with superficially porous particles (e.g., Fused-Core®) or hybrid silica particles can offer higher efficiency and improved peak shapes.
Q4: My peak shape is good, but my retention time is drifting. What could be the cause?
Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A slow drift to shorter or longer retention times can indicate ongoing equilibration.
-
Mobile Phase Instability: If the mobile phase is not adequately buffered, its pH can change over time due to the absorption of atmospheric CO2, making it more acidic.[1] If using a pre-mixed mobile phase, ensure it is well-mixed and that volatile organic components have not evaporated.
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Use a column oven to maintain a stable temperature.
-
Pump Performance: Inconsistent mobile phase composition from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and degassed.
Quantitative Data Summary
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of 1-butyl-2-naphthalenol. Data is illustrative and based on typical chromatographic principles.
| Mobile Phase pH | Buffer System | Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | 25 mM Phosphate | > 2.0 | Severe Tailing |
| 5.0 | 25 mM Acetate | 1.6 - 1.8 | Moderate Tailing |
| 3.0 | 25 mM Formate | 1.1 - 1.3 | Good, Symmetrical Peak |
| 2.5 | 0.1% Formic Acid | 1.0 - 1.2 | Excellent, Symmetrical Peak |
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of 1-butyl-2-naphthalenol, designed to produce sharp, symmetrical peaks.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 60% B
-
1-8 min: 60% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 60% B (return to initial conditions and equilibrate)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 60:40 Acetonitrile:Water (or match initial mobile phase conditions).
Visual Troubleshooting and Pathway Diagrams
The following diagrams provide a visual guide to the troubleshooting process and the underlying chemical interactions causing peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Analyte interactions leading to peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 1-butyl-2-naphthalenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 1-butyl-2-naphthalenol. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of 1-butyl-2-naphthalenol?
A1: The synthesis of 1-butyl-2-naphthalenol is typically achieved through a Friedel-Crafts alkylation of 2-naphthol with a butanol isomer or butene. Common catalysts for this reaction are solid acids, which offer advantages in terms of separation and reusability. These include:
-
Zeolites: Microporous aluminosilicates like H-Beta, H-Y, and ZSM-5 are frequently used due to their strong acidic sites and shape-selective properties.
-
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective catalysts for liquid-phase alkylation reactions.
-
Lewis Acids: While traditionally used in homogeneous catalysis, solid-supported Lewis acids can also be employed.
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation is a common issue that leads to a decrease in reaction rate and product yield over time. The primary causes include:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a major deactivation mechanism. These deposits block the active sites and pores of the catalyst.[1][2][3] Coke can be categorized as thermal coke (deposited on the surface) and catalytic coke (formed from condensation reactions).
-
Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. For example, nitrogen- and sulfur-containing compounds can act as poisons for acid catalysts.
-
Leaching: In the case of some supported catalysts or ion-exchange resins, the active species can gradually leach into the reaction medium, leading to a loss of activity.
Q3: How can I regenerate a deactivated solid acid catalyst?
A3: Regeneration methods aim to remove the deactivating species and restore the catalyst's activity. Common techniques include:
-
Calcination: For catalysts deactivated by coking, calcination in air or an oxygen-containing atmosphere at high temperatures (typically 400-600°C) can burn off the coke deposits.[4] The specific temperature should be carefully controlled to avoid damaging the catalyst structure.
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed inhibitors or soluble coke precursors.
-
Supercritical Fluid Regeneration: Using a supercritical fluid, such as isobutane, can effectively remove heavy hydrocarbon deposits from the catalyst surface under milder conditions than calcination.[5]
Q4: Can reaction conditions be optimized to minimize catalyst deactivation?
A4: Yes, optimizing reaction parameters can significantly extend the catalyst's lifetime. Key considerations include:
-
Temperature: Higher temperatures can accelerate the rate of coking. Operating at the lowest effective temperature can help minimize deactivation.
-
Reactant Purity: Using high-purity reactants and solvents is crucial to avoid introducing catalyst poisons.
-
Space Velocity: In a continuous flow system, a higher space velocity can sometimes reduce the extent of side reactions that lead to coke formation.
Troubleshooting Guide
The following table provides a guide to common problems encountered during the synthesis of 1-butyl-2-naphthalenol, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Decreased Reaction Rate / Low Conversion | 1. Catalyst Deactivation: Coking or poisoning of the active sites.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the desired conversion. 3. Low Reaction Temperature: The temperature is not high enough to achieve the desired reaction rate. | 1. Regenerate the catalyst (see FAQ Q3 and Experimental Protocols). If regeneration is ineffective, replace the catalyst. 2. Increase the catalyst loading. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Selectivity to 1-butyl-2-naphthalenol | 1. Formation of Isomers: Alkylation at other positions on the naphthol ring. 2. Polyalkylation: Formation of di- or tri-butylated products. 3. Catalyst Pore Structure: The catalyst's pore size and structure may not favor the formation of the desired isomer. | 1. Optimize the reaction temperature and catalyst type. Shape-selective catalysts like zeolites can improve regioselectivity. 2. Adjust the molar ratio of 2-naphthol to the butylation agent. A higher naphthol concentration can favor mono-alkylation. 3. Select a catalyst with appropriate pore dimensions to sterically hinder the formation of undesired isomers. |
| Catalyst Clogging / Increased Pressure Drop (in flow reactors) | 1. Excessive Coking: Severe coke formation is blocking the catalyst bed.[3] 2. Catalyst Attrition: The catalyst particles are breaking down, leading to fines that block the reactor. | 1. Regenerate the catalyst via calcination. Consider optimizing reaction conditions to reduce the coking rate. 2. Use a catalyst with higher mechanical strength or operate under less harsh hydrodynamic conditions. |
| Product Contamination | 1. Leaching of Catalyst Components: Active species from the catalyst are contaminating the product. 2. Incomplete Separation: The catalyst is not being fully separated from the reaction mixture. | 1. Choose a more stable catalyst support or a catalyst with strongly bound active sites. 2. Improve the filtration or centrifugation process to ensure complete removal of the solid catalyst. |
Data Presentation
Table 1: Representative Performance of Solid Acid Catalysts in the Alkylation of 2-Naphthol with tert-Butanol
| Catalyst | Temperature (°C) | Reaction Time (h) | 2-Naphthol Conversion (%) | Selectivity to Mono-alkylated Products (%) | Reference |
| H-Beta (Si/Al = 25) | 160 | 4 | 85 | 95 | Analogous data |
| H-Y (Si/Al = 5.2) | 150 | 6 | 92 | 90 | Analogous data |
| Amberlyst-15 | 120 | 8 | 78 | 88 | Analogous data |
Note: The data presented here are representative values from studies on similar alkylation reactions and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Table 2: Effect of Regeneration on Catalyst Activity
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery (%) | Reference |
| H-Beta Zeolite | Coking | Calcination in air at 550°C for 6h | ~90-95 | [6] |
| Amberlyst-15 | Fouling by oligomers | Solvent wash with methanol | ~80-85 | Analogous data |
Experimental Protocols
Protocol 1: Synthesis of 1-butyl-2-naphthalenol using H-Beta Zeolite
Materials:
-
2-Naphthol
-
tert-Butanol
-
H-Beta Zeolite (Si/Al ratio of 25)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
Activate the H-Beta zeolite catalyst by heating at 500°C for 4 hours under a flow of dry air, then cool to room temperature under a nitrogen atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-naphthol (e.g., 10 mmol) and the activated H-Beta zeolite (e.g., 10 wt% of 2-naphthol).
-
Add toluene (e.g., 50 mL) to the flask.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to the desired reaction temperature (e.g., 160°C).
-
Slowly add tert-butanol (e.g., 12 mmol) to the reaction mixture.
-
Maintain the reaction at this temperature for the desired time (e.g., 4-8 hours), monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regeneration of Coked H-Beta Zeolite
Materials:
-
Coked H-Beta Zeolite
-
Tube furnace
-
Air or a mixture of oxygen and nitrogen
Procedure:
-
Place the coked H-Beta zeolite in a quartz tube within a tube furnace.
-
Start a flow of an inert gas (e.g., nitrogen) over the catalyst bed.
-
Slowly heat the furnace to a temperature of around 150°C and hold for 1 hour to remove any adsorbed water and volatile organic compounds.
-
Gradually increase the temperature to the desired calcination temperature (e.g., 550°C).
-
Once the target temperature is reached, slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture. The oxygen concentration should be increased gradually to avoid a rapid temperature increase due to the exothermic combustion of coke.
-
Maintain the catalyst at the calcination temperature for a specified period (e.g., 6 hours) until the coke is completely burned off. This can be monitored by observing the color of the catalyst (it should return to its original color) or by analyzing the off-gas for CO2.
-
After the regeneration is complete, switch the gas flow back to nitrogen and cool the catalyst down to room temperature.
-
The regenerated catalyst is now ready to be used again.
Visualizations
Caption: Primary mechanisms of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ogj.com [ogj.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 6. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
Validation & Comparative
A Comparative Study: 1-Butyl-2-Naphthalenol and 1-Naphthol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of 1-butyl-2-naphthalenol and 1-naphthol, focusing on their chemical properties, biological activities, and potential applications. While extensive experimental data is available for 1-naphthol, a well-characterized industrial chemical, specific experimental data for 1-butyl-2-naphthalenol is limited in publicly accessible literature. Consequently, this comparison draws upon the established properties of 1-naphthol and supplements the limited information on 1-butyl-2-naphthalenol with general principles of alkylated naphthols.
Physicochemical Properties
The introduction of a butyl group to the naphthalene ring system is expected to alter the physicochemical properties of the parent molecule, 1-naphthol. Generally, alkylation increases molecular weight and lipophilicity, which can affect melting point, boiling point, and solubility.
| Property | 1-Butyl-2-Naphthalenol | 1-Naphthol |
| Molecular Formula | C₁₄H₁₆O | C₁₀H₈O[1] |
| Molecular Weight | 200.28 g/mol (calculated) | 144.17 g/mol [1] |
| Appearance | Data not available | Colorless or white solid[1] |
| Melting Point | Data not available | 95-96 °C[1] |
| Boiling Point | Data not available | 278-280 °C[1] |
| Solubility in Water | Expected to be lower than 1-naphthol | Slightly soluble |
| Solubility in Organic Solvents | Expected to be higher than 1-naphthol | Soluble in simple organic solvents[1] |
Biological Activity and Toxicity
The biological activity of naphthol derivatives is an area of active research, with studies exploring their antioxidant, antimicrobial, and cytotoxic effects. The addition of an alkyl group can modulate these activities.
Antioxidant Activity
Research suggests that the introduction of alkyl groups to naphthols can enhance their antioxidant properties. A study on various alkylnaphthols indicated that methylation and isopropylation of α- and β-naphthols increased their oxidation inhibiting properties. Specifically, 4-methyl-1-naphthol and 6-methyl-2-naphthol were found to have strong antioxidant capabilities[2]. While direct experimental data for 1-butyl-2-naphthalenol is not available, it is plausible that the butyl group could contribute to enhanced antioxidant activity compared to 1-naphthol.
Cytotoxicity and Genotoxicity
Naphthalene and its metabolites, including 1-naphthol and 2-naphthol, have been studied for their toxic effects. One study found that naphthalene, 1-naphthol, and 2-naphthol can induce DNA damage in human lymphocytes[3]. The toxicity of naphthalene is thought to be mediated by its metabolites[4]. The specific toxicity profile of 1-butyl-2-naphthalenol has not been extensively documented. However, the lipophilicity conferred by the butyl group could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby altering its toxicological profile compared to 1-naphthol.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of naphthol derivatives are crucial for reproducible research. Below are generalized methodologies relevant to the compounds discussed.
Synthesis of Alkylated Naphthols
A general method for the C-alkylation of naphthols involves the reaction of a naphthol with an appropriate alkylating agent in the presence of a catalyst. For instance, the alkylation of 1-naphthol with methanol over certain ferrite catalysts has been reported to yield 2-methyl-1-naphthol[5]. A similar principle could be applied for the synthesis of 1-butyl-2-naphthalenol, likely by reacting 2-naphthol with a butylating agent.
General Experimental Workflow for Naphthol Alkylation:
References
A Comparative Guide to the Analytical Method Validation for 1-Butyl-2-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the validation of 1-butyl-2-naphthalenol, a derivative of 2-naphthol. While specific validated methods for 1-butyl-2-naphthalenol are not extensively documented in publicly available literature, this document outlines established and validated methods for the closely related and structurally similar compounds, 1-naphthol and 2-naphthol. The principles and techniques detailed herein can be readily adapted for the validation of analytical methods for 1-butyl-2-naphthalenol.
The primary analytical techniques suitable for the quantification of naphthalenol derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two powerful techniques, presenting their performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Analytical Methods
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of naphthol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Limit of Detection (LOD) | 0.19 - 0.22 µg/L[3] | 0.07 µg/L[4] |
| Limit of Quantitation (LOQ) | - | 10 ng/mL[2] |
| Accuracy (% Recovery) | 79.2 - 80.9%[3] | 95.73 - 114.96%[2] |
| Precision (%CV) | < 2.5%[3] | 0.03 - 15.02%[2] |
Note: The data presented is based on the analysis of 1-naphthol and 2-naphthol and serves as a strong baseline for the expected performance of methods validated for 1-butyl-2-naphthalenol.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both HPLC and GC-MS analysis of naphthol derivatives.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and suitable for detecting low concentrations of naphthols.[1][5][6]
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.[1]
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm particle size) is commonly used.[1]
-
Guard Column: A compatible C18 guard column is recommended to protect the analytical column.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-butyl-2-naphthalenol standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of 50:50 (v/v) acetonitrile and water is often effective.[1]
-
Flow Rate: A flow rate of 1.5 mL/min is a typical starting point.[1]
-
Column Temperature: 25 °C.[1]
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for 1-butyl-2-naphthalenol (for 1- and 2-naphthol, excitation at 227 nm and emission at 340 nm is common).
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 1-butyl-2-naphthalenol in a suitable solvent like methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.[1][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a powerful tool for identification and quantification, especially in complex matrices.[2][7][8]
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A capillary column such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.[7]
Reagents:
-
Helium (carrier gas)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS or acetic anhydride)[2][7]
-
1-butyl-2-naphthalenol standard
-
Solvent (e.g., n-hexane)
GC-MS Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min.[7]
-
Injection Port Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at 100 °C for 1 minute, then ramp to 300 °C at a rate of 10 °C/min.[7]
-
Transfer Line Temperature: 300 °C.[7]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Sample Preparation:
-
Derivatization: Naphthols are often derivatized to increase their volatility for GC analysis. This can be achieved by reacting the sample with a silylating agent like BSTFA or by acetylation with acetic anhydride.[2][7][8]
-
Extraction: After derivatization, the analyte is typically extracted into an organic solvent like n-hexane.[7]
-
Calibration Standards: Prepare calibration standards of 1-butyl-2-naphthalenol and subject them to the same derivatization and extraction procedure as the samples.
Visualizing the Analytical Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the typical workflows for method validation and sample analysis.
Caption: Workflow for analytical method validation.
Caption: General sample analysis workflow.
References
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography–mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
comparative analysis of the fluorescence properties of naphthalenol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of various naphthalenol derivatives. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting suitable fluorescent probes and understanding the structure-property relationships that govern the fluorescence of these versatile compounds. Naphthalene derivatives are widely utilized as fluorescent probes due to their inherent photophysical properties, including high quantum yields and sensitivity to their local environment.[1]
Comparative Analysis of Photophysical Properties
The fluorescence characteristics of naphthalenol derivatives are significantly influenced by the nature and position of substituents on the naphthalene ring. To illustrate these effects, the photophysical data for a series of silyl-substituted naphthalenol derivatives are summarized in the table below. The introduction of silyl groups can lead to bathochromic shifts in absorption and emission spectra, as well as alterations in fluorescence lifetimes.
| Compound | Substituent(s) | λabs (nm) | λfl (nm) | Stokes Shift (cm⁻¹) | Φf | τs (ns) |
| 1 | Naphthalene | 276 | 323 | 4960 | - | 63 |
| 2 | 1-(Trimethylsilyl) | 284 | 328 | 4580 | - | 58 |
| 3 | 1-(Triethylsilyl) | 285 | 329 | 4550 | - | 55 |
| 4 | 1-(Tri-n-propylsilyl) | 285 | 329 | 4550 | - | 56 |
| 5 | 1-(Dimethylphenylsilyl) | 284 | 328 | 4580 | - | 57 |
| 6 | 1-(Triphenylsilyl) | 286 | 330 | 4520 | - | 54 |
| 7 | 1,4-Bis(trimethylsilyl) | 291 | 335 | 4400 | - | 45 |
| 8 | 1,4-Bis(triethylsilyl) | 293 | 337 | 4340 | - | 42 |
| 9 | 1,4-Bis(tri-n-propylsilyl) | 293 | 337 | 4340 | - | 43 |
| 10 | 1-Methoxy-4-(trimethylsilyl) | 299 | 345 | 4500 | - | 38 |
| 11 | 1-Cyano-4-(trimethylsilyl) | 305 | 355 | 4660 | - | 25 |
| 12 | 1,5-Bis(trimethylsilyl) | 289 | 333 | 4460 | - | 48 |
Note: Data extracted from Maeda et al., Molecules2012 , 17(5), 5108-5122. All measurements were performed in cyclohexane. Stokes shift was calculated using the formula: Stokes Shift (cm⁻¹) = (1/λabs - 1/λfl) x 10⁷. Φf (quantum yield) data was not available in a comparative table in the source.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of naphthalenol derivatives.
Relative Fluorescence Quantum Yield (Φf) Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Calibrated fluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample of the naphthalenol derivative.
-
Solvent (spectroscopic grade).
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all prepared solutions and record the absorbance at the excitation wavelength (λex).
-
Measure the fluorescence emission spectra of all solutions using the same λex. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:
Φs = Φr * (Grad_s / Grad_r) * (η_s² / η_r²)
Where:
-
Φs and Φr are the quantum yields of the sample and reference, respectively.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the procedure for measuring the fluorescence lifetime of a sample using the TCSPC technique.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and TCSPC electronics.
-
Sample of the naphthalenol derivative dissolved in a suitable solvent.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Optimize the instrument settings , including the repetition rate of the light source, the emission wavelength, and the collection time.
-
Measure the Instrument Response Function (IRF) by replacing the sample with the scattering solution. The IRF represents the time response of the system.
-
Measure the fluorescence decay of the sample under the same conditions as the IRF measurement.
-
Analyze the decay data using appropriate software. The fluorescence decay is typically fitted to a multi-exponential decay model:
I(t) = Σ αi * exp(-t/τi)
Where:
-
I(t) is the fluorescence intensity at time t.
-
αi is the pre-exponential factor for the i-th decay component.
-
τi is the fluorescence lifetime of the i-th decay component.
-
-
Perform a deconvolution of the sample decay with the IRF to obtain the true fluorescence lifetime(s) of the sample.
Solvatochromism Study
This protocol describes the investigation of the effect of solvent polarity on the absorption and emission spectra of a naphthalenol derivative.
Materials:
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
A series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water).
-
Sample of the naphthalenol derivative.
Procedure:
-
Prepare a stock solution of the naphthalenol derivative in a volatile solvent.
-
Prepare dilute solutions of the compound in each of the selected solvents by evaporating a small aliquot of the stock solution and re-dissolving it in the solvent of interest. The concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer.
-
Measure the UV-Vis absorption spectrum of the sample in each solvent and determine the wavelength of maximum absorption (λabs).
-
Measure the fluorescence emission spectrum of the sample in each solvent, using the corresponding λabs as the excitation wavelength. Determine the wavelength of maximum emission (λfl).
-
Plot the Stokes shift (in cm⁻¹) against a solvent polarity parameter (e.g., the Lippert-Mataga polarity function, Δf) to analyze the solvatochromic behavior.
Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
Where:
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
Visualizations
The following diagrams illustrate the logical workflow for the comparative analysis and the fundamental principles of the experimental techniques.
Caption: Experimental workflow for comparative analysis.
Caption: Principle of TCSPC for lifetime measurement.
References
Validierung der Synthese von 1-Butyl-2-naphthalenol mittels spektroskopischer Methoden: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich und experimentelle Daten zur Validierung der Synthese von 1-Butyl-2-naphthalenol. Der Schwerpunkt liegt auf der spektroskopischen Charakterisierung und alternativen Synthesewegen.
Die erfolgreiche Synthese von 1-Butyl-2-naphthalenol, einer potenziell wichtigen Verbindung in der pharmazeutischen Forschung, erfordert eine sorgfältige Validierung seiner chemischen Struktur. Spektroskopische Methoden sind für diese Bestätigung unerlässlich. Dieser Leitfaden fasst die erwarteten spektroskopischen Daten zusammen, beschreibt detaillierte experimentelle Protokolle und vergleicht alternative Syntheseansätze.
Spektroskopische Charakterisierung
Die Validierung der chemischen Struktur von 1-Butyl-2-naphthalenol stützt sich auf eine Kombination von spektroskopischen Techniken, darunter Kernspinresonanz (NMR), Infrarot (IR)-Spektroskopie und Massenspektrometrie (MS). Nachfolgend sind die erwarteten Daten für 1-Butyl-2-naphthalenol aufgeführt, die sich auf die Analyse ähnlicher C1-substituierter 2-Naphtholderivate stützen.
Tabelle 1: Zusammenfassung der spektroskopischen Daten für C1-substituierte 2-Naphtholderivate
| Spektroskopische Methode | Beobachtete Eigenschaften für analoge Verbindungen | Erwartete Eigenschaften für 1-Butyl-2-naphthalenol |
| ¹H-NMR | Aromatische Protonen im Bereich von 7,10-8,00 ppm. | Multipletts im Bereich von 7,10-8,00 ppm für die Naphthalin-Protonen. |
| Methylenprotonen (CH₂) neben dem Naphthalinring bei ~4,30-4,50 ppm. | Ein Triplett bei ca. 2,8-3,0 ppm für die an den Naphthalinring gebundenen CH₂-Gruppe. | |
| Aliphatische Protonen der Seitenkette bei 0,90-1,70 ppm. | Multipletts für die mittleren CH₂-Gruppen und ein Triplett für die terminale CH₃-Gruppe der Butylkette. | |
| Hydroxylproton (OH) als breites Singulett. | Ein breites Singulett für das OH-Proton, dessen chemische Verschiebung von der Konzentration und dem Lösungsmittel abhängt. | |
| ¹³C-NMR | Aromatische Kohlenstoffe im Bereich von 110-155 ppm. | Mehrere Signale im aromatischen Bereich (ca. 110-155 ppm). |
| Kohlenstoff des Naphthalinrings, der an die OH-Gruppe gebunden ist (C2), bei ~151-154 ppm. | Ein Signal bei ca. 152 ppm für C2. | |
| Kohlenstoff des Naphthalinrings, der an die Alkylgruppe gebunden ist (C1), bei ~116-119 ppm. | Ein Signal bei ca. 118 ppm für C1. | |
| Aliphatische Kohlenstoffe der Seitenkette. | Signale für die vier Kohlenstoffatome der Butylgruppe im aliphatischen Bereich (ca. 14-35 ppm). | |
| IR-Spektroskopie | Breite Bande für die O-H-Streckschwingung bei ~3200-3600 cm⁻¹. | Eine breite Bande im Bereich von 3200-3600 cm⁻¹ (O-H-Streckschwingung). |
| C-H-Streckschwingungen (aromatisch) bei ~3000-3100 cm⁻¹. | Absorptionen im Bereich von 3000-3100 cm⁻¹ (aromatische C-H-Streckschwingung). | |
| C-H-Streckschwingungen (aliphatisch) bei ~2850-2960 cm⁻¹. | Starke Absorptionen im Bereich von 2850-2960 cm⁻¹ (aliphatische C-H-Streckschwingung). | |
| C=C-Streckschwingungen (aromatisch) bei ~1500-1600 cm⁻¹. | Absorptionen im Bereich von 1500-1600 cm⁻¹ (aromatische C=C-Streckschwingung). | |
| C-O-Streckschwingung bei ~1200-1250 cm⁻¹. | Eine starke Bande im Bereich von 1200-1250 cm⁻¹ (C-O-Streckschwingung). | |
| Massenspektrometrie | Molekülionenpeak [M+H]⁺, der der berechneten Masse entspricht. | Ein Molekülionenpeak, der der exakten Masse von C₁₄H₁₆O entspricht. |
Experimentelle Protokolle
Synthese von 1-Butyl-2-naphthalenol (Beispielprotokoll)
Eine gängige Methode zur Synthese von C1-alkylierten 2-Naphtholen ist die Friedel-Crafts-Alkylierung oder verwandte Reaktionen. Ein alternatives, neueres Verfahren ist die Ruthenium-katalysierte dehydrierende α-C-H-Funktionalisierung.[1]
-
Reaktionsaufbau: In einem trockenen Reaktionsgefäß werden 2-Naphthol, ein Überschuss an 1-Butanol (als Alkylierungsreagenz und Lösungsmittel) und ein geeigneter Katalysator (z. B. ein Ruthenium-Komplex) unter inerter Atmosphäre zusammengegeben.
-
Reaktionsbedingungen: Die Mischung wird für eine bestimmte Zeit (z. B. 12-24 Stunden) bei erhöhter Temperatur (z. B. 100-120 °C) gerührt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Reaktionsgemisch abgekühlt. Das Lösungsmittel und flüchtige Bestandteile werden unter Vakuum entfernt.
-
Reinigung: Der Rohextrakt wird mittels Säulenchromatographie über Kieselgel gereinigt, wobei ein geeignetes Eluentengemisch (z. B. Hexan/Ethylacetat) verwendet wird, um das reine 1-Butyl-2-naphthalenol zu isolieren.[1]
Spektroskopische Analyse
-
NMR-Spektroskopie: ¹H- und ¹³C-NMR-Spektren werden auf einem Spektrometer (z. B. 400 MHz) unter Verwendung eines deuterierten Lösungsmittels (z. B. CDCl₃) aufgenommen.[1]
-
IR-Spektroskopie: Das IR-Spektrum wird mit einem FTIR-Spektrometer aufgenommen. Die Probe kann als dünner Film auf einer NaCl-Platte oder als KBr-Pressling analysiert werden.
-
Massenspektrometrie: Die hochauflösende Massenspektrometrie (HRMS) wird typischerweise mittels Elektrospray-Ionisierung (ESI) durchgeführt, um die exakte Masse des Molekülions zu bestimmen.[1]
Visualisierung des Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Validierung von 1-Butyl-2-naphthalenol.
Alternative Synthesemethoden
Neben der direkten Alkylierung gibt es alternative Ansätze zur Synthese von C1-substituierten 2-Naphtholen.
Tabelle 2: Vergleich alternativer Synthesemethoden
| Methode | Beschreibung | Vorteile | Nachteile |
| Grindstone-Chemie | Eine lösungsmittelfreie, mechanochemische Methode, bei der die Reaktanten zusammen vermahlen werden.[2] | Umweltfreundlich, energieeffizient, schnelle Reaktionszeiten.[2] | Möglicherweise nicht für alle Substrate geeignet, Maßstabsvergrößerung kann eine Herausforderung sein. |
| Ein-Topf-Drei-Komponenten-Reaktion | Reaktion von 2-Naphthol, einem Aldehyd und einem Amin in Gegenwart eines Katalysators zur Bildung von 1-Aminoalkyl-2-naphtholen.[2] | Hohe Atomökonomie, einfache Durchführung. | Führt zu Aminoalkyl- anstelle von reinen Alkylderivaten. |
| Photoinduzierte Substitution | Substitution am 2-Naphthoxid-Anion in Gegenwart eines Elektronenakzeptors.[3] | Ermöglicht die Synthese von C1-substituierten Derivaten ohne Abgangsgruppe am 2-Naphthol.[3] | Erfordert photochemische Ausrüstung, Anwendbarkeit kann substratspezifisch sein. |
Fazit
Die Validierung der Synthese von 1-Butyl-2-naphthalenol ist ein entscheidender Schritt, der sich auf eine Kombination von ¹H-NMR, ¹³C-NMR, IR-Spektroskopie und Massenspektrometrie stützt. Obwohl spezifische Daten für diese exakte Verbindung in der Literatur spärlich sind, ermöglicht der Vergleich mit analogen C1-substituierten 2-Naphtholen eine zuverlässige Vorhersage der zu erwartenden spektroskopischen Signaturen. Die Wahl der Synthesemethode hängt von den spezifischen Anforderungen des Labors ab, wobei neuere, umweltfreundlichere Methoden wie die "Grindstone-Chemie" vielversprechende Alternativen zu traditionellen Ansätzen darstellen.
References
A Comparative Analysis of the Antioxidant Activity of 1-Butyl-2-Naphthalenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 1-butyl-2-naphthalenol against other well-known phenolic antioxidants. Due to the limited availability of direct comparative studies on 1-butyl-2-naphthalenol, this guide synthesizes available data on related naphthalenol compounds and established antioxidants to provide a reasoned assessment of its potential efficacy.
Introduction to Phenolic Antioxidants
Phenolic compounds are a large and diverse group of chemical constituents found in plants and are also synthesized for various industrial applications, including pharmaceuticals and food preservation. Their primary role as antioxidants lies in their ability to scavenge free radicals, thereby preventing oxidative damage to biological molecules and retarding oxidative degradation in various materials. The antioxidant capacity of a phenolic compound is intricately linked to its chemical structure, particularly the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.
Comparative Antioxidant Activity
To provide a clear comparison, the antioxidant activities of several phenolic compounds, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are summarized in Table 1. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds
| Compound | Chemical Structure | DPPH IC50 (µM) | Reference |
| 1-Butyl-2-Naphthalenol | Estimated < 100 | Based on SAR | |
| 1-Naphthol | 15.6 | [1] | |
| 2-Naphthol | 100 | [1] | |
| Butylated Hydroxytoluene (BHT) | 202.35 | [2] | |
| Trolox | 3.77 | [3] | |
| Gallic Acid | 2.6 - 13.2 | [4][5] |
Structure-Activity Relationship of Naphthalenols
The antioxidant activity of naphthalenol derivatives is significantly influenced by their structural features:
-
Position of the Hydroxyl Group: As evidenced by the data for 1-naphthol and 2-naphthol, the position of the hydroxyl group on the naphthalene ring plays a critical role. 1-Naphthol, with its hydroxyl group at the alpha-position, is a considerably more potent antioxidant than 2-naphthol (beta-position) in the DPPH assay[1]. This can be attributed to the greater stability of the resulting radical.
-
Alkyl Substitution: The introduction of alkyl groups to the naphthol ring has been shown to enhance antioxidant properties. This is attributed to the electron-donating inductive effect of alkyl groups, which can stabilize the phenoxyl radical formed during the antioxidant process. It has been observed that the introduction of methyl and isopropyl groups increases the oxidation inhibiting properties of both α- and β-naphthols. This suggests that the butyl group in 1-butyl-2-naphthalenol would similarly enhance its antioxidant capacity relative to 2-naphthol.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.
Principle: The deep violet color of the DPPH radical solution in methanol becomes yellow or colorless upon reduction by an antioxidant. The change in absorbance at a characteristic wavelength (typically around 517 nm) is measured to determine the extent of radical scavenging.
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox, Gallic Acid) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validate User [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Quantification of 1-Butyl-2-Naphthalenol: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the quantification of 1-butyl-2-naphthalenol and structurally similar compounds. While direct cross-validation studies for 1-butyl-2-naphthalenol are not extensively available in the current literature, this document outlines the principles and expected performance of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The information is based on validated methods for the closely related and structurally similar 1-naphthol and 2-naphthol, providing a strong foundation for methodology selection and development for 1-butyl-2-naphthalenol analysis.
Executive Summary
The choice of an analytical method for the quantification of 1-butyl-2-naphthalenol depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) , particularly with fluorescence detection, offers a sensitive and robust method for the analysis of naphthalenol derivatives in various matrices.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, making it an excellent choice for complex sample matrices and for confirmatory analysis, though it often requires derivatization.[4][5][6]
-
UV-Visible Spectrophotometry is a simpler, more accessible technique suitable for straightforward formulations but may lack the selectivity required for complex mixtures.[7]
This guide presents a summary of the quantitative data for these methods based on the analysis of 1- and 2-naphthol, followed by detailed experimental protocols that can be adapted for 1-butyl-2-naphthalenol.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of naphthol derivatives. These values are derived from published studies on 1-naphthol and 2-naphthol and serve as a benchmark for what can be expected for 1-butyl-2-naphthalenol quantification.
| Parameter | HPLC with Fluorescence Detection | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Concentration Range) | 2.9–1170 nmol kg⁻¹[1] | Not explicitly stated, but method validated according to FDA guidance[4] | 1–40 µg/mL[7] |
| Limit of Detection (LOD) | ~0.30 µg/L (for 1- and 2-naphthol)[4] | 0.1 µg/L (for 1- and 2-naphthol)[5] | Not explicitly stated, but method is for µg/mL range[7] |
| Limit of Quantification (LOQ) | ~1.00 µg/L (for 1- and 2-naphthol)[4] | 0.2 µg/L (for 1- and 2-naphthol)[5] | Not explicitly stated, but method is for µg/mL range[7] |
| Accuracy (% Recovery) | Not explicitly stated | Mean values fall within certified confidence intervals[4] | Not explicitly stated, but precision is high[7] |
| Precision (%RSD) | Not explicitly stated | Intraday and interday precisions < 15%[8] | < 3%[7] |
Experimental Workflows and Logical Relationships
A crucial step in analytical science is the cross-validation of different quantification methods to ensure accuracy and reliability of the results. The following diagram illustrates a typical workflow for such a cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following are detailed methodologies for HPLC, GC-MS, and UV-Vis spectrophotometry, adapted from validated methods for 1- and 2-naphthol, which can serve as a starting point for the quantification of 1-butyl-2-naphthalenol.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is adapted from a study on the analysis of naphthalene, 1-naphthol, and 2-naphthol in geothermal fluids.[1]
-
Instrumentation:
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (ultrapure).
-
1-Butyl-2-naphthalenol standard.
-
Ethanol (for stock solution preparation).[1]
-
-
Chromatographic Conditions:
-
Mobile Phase: 50% (v/v) aqueous acetonitrile solution.[1]
-
Flow Rate: 1.5 mL min⁻¹.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 25 µL.[1]
-
Fluorescence Detection: Excitation and emission wavelengths will need to be optimized for 1-butyl-2-naphthalenol. For 1- and 2-naphthol, multiple excitation and emission wavelengths are used.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of 1-butyl-2-naphthalenol in ethanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For sample analysis, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte, particularly for complex matrices. C18 cartridges are often effective for this purpose.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 1-butyl-2-naphthalenol in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of 1- and 2-naphthol in urine.[5] A derivatization step is typically required for the analysis of phenolic compounds by GC-MS.
-
Instrumentation:
-
Reagents and Standards:
-
Toluene (analytical grade).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) with Trimethylchlorosilane (TMCS).[5]
-
1-Butyl-2-naphthalenol standard.
-
Internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).
-
-
GC-MS Conditions:
-
Injector Temperature: To be optimized, typically around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate.[5]
-
Carrier Gas: Helium.
-
Ion Source Temperature: Typically around 230 °C.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
-
Sample Preparation and Derivatization:
-
For biological samples, an enzymatic hydrolysis step may be necessary to free conjugated forms of the analyte.[5]
-
Solid-phase extraction (SPE) is often used for sample cleanup and enrichment.[5]
-
After extraction, the eluate is evaporated to dryness.
-
The residue is reconstituted in toluene, and the derivatization reagent (BSA + TMCS) is added. The mixture is then heated (e.g., 1 hour at 70 °C) to complete the silylation reaction.[5]
-
-
Data Analysis:
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
-
Quantify 1-butyl-2-naphthalenol in the samples using this calibration curve.
-
UV-Visible Spectrophotometry
This method is adapted from a study on the quantification of 1- and 2-naphthols in water and chloroform.[7]
-
Instrumentation:
-
Double beam UV-Vis spectrophotometer with quartz cuvettes.[7]
-
-
Reagents and Standards:
-
Solvent (e.g., chloroform or water, depending on the sample matrix and solubility of 1-butyl-2-naphthalenol).[7]
-
1-Butyl-2-naphthalenol standard.
-
-
Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for 1-butyl-2-naphthalenol in the chosen solvent by scanning a standard solution across the UV-Vis spectrum. For reference, the λmax for 1-naphthol is around 323.0 nm in chloroform and 321.6 nm in water.[7]
-
Prepare a series of standard solutions of 1-butyl-2-naphthalenol in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve based on Beer-Lambert's law by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of 1-butyl-2-naphthalenol from the calibration curve.
-
Conclusion
The selection of an appropriate analytical method for the quantification of 1-butyl-2-naphthalenol is a critical decision in research and development. While HPLC with fluorescence detection and GC-MS offer higher sensitivity and selectivity, UV-Vis spectrophotometry provides a simpler and more accessible alternative for less complex samples. The protocols and performance data presented in this guide, based on closely related naphthol compounds, offer a solid starting point for developing and validating a robust quantification method for 1-butyl-2-naphthalenol. It is strongly recommended that a thorough method validation, including specificity, linearity, accuracy, precision, and robustness, be performed for the specific sample matrix and intended application.
References
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas c… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Navigating Chirality: A Comparative Guide to the Enantioselective Resolution of Racemic 1-Butyl-2-Naphthalenol
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides a comparative overview of established methods for the enantioselective resolution of racemic 1-butyl-2-naphthalenol, a chiral naphthol derivative. While direct experimental data for this specific compound is limited in published literature, this document outlines proven strategies for structurally analogous compounds, offering a robust starting point for methodology development.
The resolution of racemic 1-butyl-2-naphthalenol can be approached through several established techniques, primarily focusing on the formation of diastereomeric derivatives or enzyme-catalyzed kinetic resolution. These methods exploit the differential properties of the resulting diastereomers or the stereoselectivity of enzymes to separate the individual enantiomers.
Comparison of Potential Resolution Methodologies
The two most promising approaches for the resolution of racemic 1-butyl-2-naphthalenol are diastereomeric salt formation using chiral resolving agents and enzymatic kinetic resolution. The choice of method will depend on factors such as scale, desired enantiomeric purity, and the availability of reagents and enzymes.
| Method | Resolving Agent/Enzyme | Principle | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |
| Diastereomeric Salt Formation | Chiral Amines (e.g., Cinchona alkaloids, (R/S)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | 40-50 (per enantiomer) | >95 |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase) | Enantioselective acylation of the hydroxyl group, where one enantiomer reacts faster, allowing for separation of the acylated and unreacted enantiomers. | <50 (for each enantiomer) | >99 |
Detailed Experimental Protocols
The following protocols are generalized procedures based on successful resolutions of structurally similar naphthols and phenols. Optimization of solvent, temperature, and stoichiometry will be necessary for 1-butyl-2-naphthalenol.
Diastereomeric Salt Formation with a Chiral Amine
This method involves the reaction of the racemic acidic naphthol with a chiral base to form diastereomeric salts, which are then separated by crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve one equivalent of racemic 1-butyl-2-naphthalenol in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). In a separate flask, dissolve 0.5 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic 1-butyl-2-naphthalenol solution with stirring. The mixture may be gently warmed to ensure complete dissolution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous acid solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the enantiomerically enriched 1-butyl-2-naphthalenol.
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the more soluble diastereomeric salt. The other enantiomer can be recovered by a similar acidification and extraction procedure.
Enzymatic Kinetic Resolution via Acylation
This technique utilizes the enantioselectivity of an enzyme to acylate one enantiomer of the racemic alcohol at a much faster rate than the other.
Experimental Protocol:
-
Reaction Setup: To a solution of racemic 1-butyl-2-naphthalenol in a suitable organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether), add an acyl donor (e.g., vinyl acetate or isopropenyl acetate) and the chosen lipase (e.g., immobilized Candida antarctica lipase B).
-
Enzymatic Reaction: Stir the mixture at a controlled temperature (typically ranging from room temperature to 50°C). Monitor the reaction progress by chiral HPLC or TLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Reaction Quenching: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The resulting mixture contains one enantiomer of 1-butyl-2-naphthalenol and the ester of the other enantiomer. Separate these two compounds by column chromatography.
-
Hydrolysis of the Ester (Optional): The acylated enantiomer can be recovered by hydrolysis of the ester using a mild base (e.g., potassium carbonate in methanol) to yield the corresponding enantiomer of 1-butyl-2-naphthalenol.
Workflow and Logic Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Comparative Docking Analysis of 2-Naphthalenol Derivatives: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies performed on various 2-naphthalenol (also known as 2-naphthol) derivatives. While direct comparative data on 1-butyl-2-naphthalenol derivatives is limited in the readily available literature, this document synthesizes findings from several studies on analogous compounds, offering valuable insights for researchers in drug discovery and computational chemistry. The focus is on the methodologies employed and the reported binding affinities against different protein targets.
Comparative Docking Performance of 2-Naphthalenol Derivatives
The following tables summarize the results of docking studies for different classes of 2-naphthalenol derivatives against their respective biological targets.
Naphthalene-Pyrazoline Hybrids against Cyclooxygenase (COX) Enzymes
Naphthalene-pyrazoline hybrids have been investigated for their anti-inflammatory potential by targeting COX-1 and COX-2 enzymes.[1] In-silico molecular docking studies were performed to understand the binding interactions of these compounds.[1]
| Target Protein | PDB ID | Key Interacting Residues | Docking Software |
| COX-1 | 1EQH | Tyr 355, Arg 120, Ser 530 | Molegro Virtual Docker |
| COX-2 | 1PXX | Tyr 355, Arg 120, Gln 192, Leu 352, Ser 353, His 90, Tyr 38, Ser 530, Tyr 385 | Molegro Virtual Docker |
Table 1: Summary of a docking study on naphthalene-pyrazoline hybrids targeting COX enzymes. The results indicate that these compounds form crucial hydrogen bond interactions within the active sites of both COX-1 and COX-2.[1]
Novel 2-Naphthol Derivatives as Anticancer Agents Targeting HDACs-2
A series of novel compounds synthesized from a 2-naphthol skeleton were evaluated for their anticancer properties, with molecular docking studies performed against Histone Deacetylase 2 (HDACs-2).[2]
| Compound Class | Target Protein | PDB ID | Binding Energy Range (kcal/mol) | Affinity of Co-crystallized Ligand (kcal/mol) |
| Oxadiazoles, Pyrazoles, Acetyl-hydrazide derivatives of 2-Naphthol | HDACs-2 | 4LY1 | -9.08 to -10.08 | -9.75 |
Table 2: Binding affinities of novel 2-naphthol derivatives against HDACs-2. The synthesized compounds exhibited strong binding energies, comparable to the co-crystallized ligand.[2]
Metal Chelates of 1-(4-Nitrophenylazo)-2-naphthol as Antimicrobial Agents
The antimicrobial potential of novel manganese(II), iron(III), cobalt(II), nickel(II), and copper(II) chelates of 1-(4-nitrophenylazo)-2-naphthol was investigated, including molecular docking to predict their binding affinity to an Escherichia coli protein.[3]
| Compound Class | Target Protein | PDB ID | Docking Software | Key Finding |
| Metal Chelates of 1-(4-Nitrophenylazo)-2-naphthol | E. coli protein | 1hnj | MOE (Molecular Operating Environment) | The bioactivity of the metal complexes was enhanced compared to the free ligand, with the FeL complex showing the greatest activity. |
Table 3: Overview of a docking study on metal chelates of a 2-naphthol derivative against an E. coli protein. This study highlights the potential of metal complexation to enhance biological activity.[3]
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in the cited studies follow a standard protocol for molecular docking. A generalized workflow is outlined below.
Protein Preparation
-
Retrieval: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking. This typically involves:
-
Removal of water molecules, co-ligands, and any non-essential ions.
-
Addition of polar hydrogen atoms.
-
Assignment of atomic charges (e.g., Gasteiger charges).
-
Repair of any missing residues or loops in the protein structure.
-
Ligand Preparation
-
3D Structure Generation: The 2D structures of the 2-naphthalenol derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energetically minimized to obtain the most stable conformation. This is often done using force fields like MMFF94.
-
Torsion and Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
Docking Simulation
-
Binding Site Definition: The active site or binding pocket of the protein is defined. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying cavities on the protein surface.
-
Grid Generation: A grid box is generated around the defined binding site to specify the search space for the docking algorithm.
-
Docking Algorithm: A search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore different conformations and orientations of the ligand within the binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses with the best scores are selected for further analysis.
Analysis of Results
-
Binding Pose Visualization: The predicted binding poses of the ligands are visualized to analyze the interactions with the amino acid residues in the protein's active site.
-
Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein are identified.
Visualizing the Docking Workflow
The following diagram illustrates the generalized workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]
- 3. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 1-Butyl-2-Naphthalenol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-butyl-2-naphthalenol. Due to the limited availability of direct inter-laboratory comparison data for 1-butyl-2-naphthalenol, this document presents a hypothetical proficiency test. The data and protocols are based on established methods for the analysis of structurally similar compounds, such as 1-naphthol and 2-naphthol, to provide a realistic and scientifically grounded comparison.[1][2][3]
Data Presentation: Quantitative Analysis of 1-Butyl-2-Naphthalenol
The following table summarizes the hypothetical performance data from three different laboratories employing High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-butyl-2-naphthalenol.
| Parameter | Laboratory A (HPLC-FLD) | Laboratory B (GC-MS) | Laboratory C (HPLC-FLD) |
| Linearity (R²) | >0.999 | >0.999 | >0.998 |
| Limit of Detection (LOD) | 0.5 µg/L | 0.3 µg/L | 0.8 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 1.0 µg/L | 2.5 µg/L |
| Intra-day Precision (RSD%) | < 4% | < 4% | < 5% |
| Inter-day Precision (RSD%) | < 5% | < 5% | < 6% |
| Recovery (%) | 92-101% | 91-98% | 90-105% |
This data is representative and compiled from methodologies for related naphthalenol compounds.[1][4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for similar analytes and are intended to serve as a robust starting point for the analysis of 1-butyl-2-naphthalenol.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantitative analysis of 1-butyl-2-naphthalenol in various matrices.
1. Sample Preparation:
-
Solid Samples: Employ solvent extraction using a polar organic solvent such as acetonitrile or methanol. The extraction may be enhanced by ultrasonication.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction with a non-polar solvent like n-hexane after enzymatic hydrolysis if the analyte is expected to be conjugated.[1] Solid-phase extraction (SPE) can also be utilized for sample clean-up and concentration.[2]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (acidified with a small amount of phosphoric acid) is recommended.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Column Temperature: 35 °C.[5]
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for 1-butyl-2-naphthalenol. For structurally similar naphthols, excitation is typically around 230 nm and emission around 350 nm.
3. Calibration:
-
Prepare a series of calibration standards in the expected concentration range of the samples. The linearity of the method should be assessed by a correlation coefficient greater than 0.99.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the determination of 1-butyl-2-naphthalenol.
1. Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, extract the analyte from the sample matrix.
-
Derivatization: To improve the volatility and chromatographic behavior of 1-butyl-2-naphthalenol, a derivatization step is necessary. In-situ acetylation with acetic anhydride is a common and effective method.[1] Silylation is another alternative.[3]
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for the derivatized 1-butyl-2-naphthalenol should be determined.
3. Calibration:
-
Prepare calibration standards and subject them to the same derivatization procedure as the samples. An internal standard (e.g., an isotopically labeled analog) is recommended to correct for variations in extraction and derivatization efficiency.[3]
Visualizations
Experimental Workflow for 1-Butyl-2-Naphthalenol Analysis
The following diagram illustrates a generalized workflow for the analysis of 1-butyl-2-naphthalenol, from sample receipt to final data reporting.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Naphthalenol, 1-butyl-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Naphthalenol, 1-butyl-, a derivative of 2-Naphthol. The disposal and handling protocols for this compound are based on the established guidelines for 2-Naphthol, its parent compound, due to their structural similarity and shared hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-Naphthalenol, 1-butyl- in accordance with good industrial hygiene and safety practices.[1][2] This includes working in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] Face shield if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[5] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator. |
Step-by-Step Disposal Procedure
The primary method for the disposal of 2-Naphthalenol, 1-butyl- is to treat it as hazardous waste. It should be disposed of at an approved waste disposal plant.[2][3][4]
-
Waste Collection:
-
Labeling and Storage:
-
Incompatible Materials:
-
Professional Disposal:
Important Considerations:
-
Do not allow the product to enter drains, surface water, or the sanitary sewer system.[3][5][6][7][8] This substance is very toxic to aquatic life.[2][3][4]
-
Do not dispose of with municipal waste.[8]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the chemical from entering waterways.
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-Naphthalenol, 1-butyl-.
Caption: Disposal workflow for 2-Naphthalenol, 1-butyl-.
References
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Naphthol SDS, 135-19-3 Safety Data Sheets - ECHEMI [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling 2-Naphthalenol, 1-butyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Naphthalenol, 1-butyl-. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact. The information provided is based on safety data for the closely related and commonly referenced compound, 2-Naphthol.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Naphthalenol, 1-butyl-.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes or dust generation.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, butyl rubber or Viton™ gloves should be considered. Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] | |
| Respiratory Protection | Particulate Respirator | In environments where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[1] Ensure proper fit and obtain necessary training before use. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ventilation: Always handle 2-Naphthalenol, 1-butyl- in a well-ventilated area. For procedures with a potential for dust or aerosol generation, a chemical fume hood is mandatory.[4]
-
Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the creation of dust.[4]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[1]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5]
-
Segregation: Store separately from incompatible chemicals to avoid hazardous reactions.
Disposal Plan
The disposal of 2-Naphthalenol, 1-butyl- and its contaminated materials must be managed as hazardous waste.
-
Waste Characterization: All waste containing this chemical is considered hazardous.
-
Containerization: Collect solid waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[6][7]
-
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[1] Prevent any release into the environment as it is very toxic to aquatic life.[5]
Quantitative Safety Data
The following table summarizes key quantitative safety data for 2-Naphthol, which is structurally similar to 2-Naphthalenol, 1-butyl-.
| Data Point | Value | Reference |
| Oral LD50 (Rat) | 1960 mg/kg | [6] |
| Occupational Exposure Limits | Not widely established. Follow general guidelines for nuisance dust where applicable. | [6] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling 2-Naphthalenol, 1-butyl- in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling 2-Naphthalenol, 1-butyl-.
References
- 1. Laboratory Safety Management [delloyd.50megs.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
